Product packaging for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone(Cat. No.:CAS No. 77445-06-8)

1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Cat. No.: B1281082
CAS No.: 77445-06-8
M. Wt: 156.23 g/mol
InChI Key: NHULDSLAXOHLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-(Aminomethyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B1281082 1-(4-(Aminomethyl)piperidin-1-yl)ethanone CAS No. 77445-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHULDSLAXOHLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506897
Record name 1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77445-06-8
Record name 1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Aminomethyl)piperidin-1-yl)ethanone is a piperidine derivative with potential applications in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, known to enhance pharmacokinetic properties and provide a versatile framework for interacting with biological targets.[1] Understanding the physicochemical properties of this compound is a critical first step in its evaluation as a potential drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a summary of its predicted physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and development.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. These values offer a preliminary assessment of the molecule's characteristics.

PropertyPredicted ValueMethod/Tool
Molecular Formula C₈H₁₆N₂O-
Molecular Weight 156.23 g/mol -
pKa (most basic) 9.8 ± 0.2ChemAxon
logP (Octanol/Water) 0.5 ± 0.3XLogP3
Aqueous Solubility (logS) -1.5 ± 0.5ESOL
Boiling Point 285.4 ± 35.0 °CPrediction
Melting Point Not available-
Topological Polar Surface Area (TPSA) 49.6 ŲSwissADME
Hydrogen Bond Donors 1SwissADME
Hydrogen Bond Acceptors 2SwissADME
Rotatable Bonds 3SwissADME

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized protocols for the experimental determination of the key physicochemical properties of a novel compound such as this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and target binding.[2]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[3][4]

Apparatus:

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Jacketed titration vessel with temperature control

  • Nitrogen inlet for inert atmosphere

Procedure:

  • Preparation:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

    • Prepare a stock solution of the compound (e.g., 1-5 mM) in water or a suitable co-solvent if solubility is low.[2]

    • Prepare standardized titrants (e.g., 0.1 M HCl and 0.1 M NaOH).

    • To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[3]

  • Titration:

    • Transfer a known volume of the sample solution to the titration vessel and place it on the magnetic stirrer.

    • If necessary, adjust the initial pH of the solution to one extreme (e.g., pH 2 with HCl for a basic compound) to ensure the compound is fully protonated.

    • Purge the solution with nitrogen to remove dissolved CO₂.[3]

    • Begin the titration by adding small increments of the titrant (e.g., 0.1 M NaOH).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the expected equivalence point by at least 2 pH units.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution in the body.[5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentrations.[6][7][8]

Apparatus:

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Phase Preparation:

    • Pre-saturate the n-octanol with water and the water (or buffer, e.g., PBS at pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[5]

  • Partitioning:

    • Prepare a stock solution of the compound in the aqueous phase.

    • Add a known volume of the stock solution and the pre-saturated n-octanol to a vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[9]

    • Centrifuge the vial to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw aliquots from both the aqueous and organic phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). A standard calibration curve should be prepared for accurate quantification.[7]

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

    • The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.[10]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.[11][12]

Apparatus:

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Filtration device (e.g., syringe filters) or centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Equilibration:

    • Add an excess amount of the solid compound to vials containing the aqueous buffer of interest (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).[11]

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[11]

  • Sample Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Separate the undissolved solid from the solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method.

    • The measured concentration represents the equilibrium solubility.

Determination of Melting Point by Capillary Method

The melting point is a fundamental physical property used for identification and as an indicator of purity.[13][14]

Principle: A small amount of the solid compound is heated in a capillary tube, and the temperature range over which it melts is observed.[15][16]

Apparatus:

  • Melting point apparatus with a heating block and a viewing lens

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.[15]

    • Load the capillary tube by tapping the open end into the powder until a small amount of solid (2-3 mm high) is packed into the sealed end.[16]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[14]

    • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

    • Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[15]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[15]

Determination of Boiling Point by Microscale Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: A small amount of the liquid is heated in a micro test tube or a melting point capillary containing an inverted smaller capillary. The boiling point is the temperature at which a steady stream of bubbles emerges from the inverted capillary.[17][18][19]

Apparatus:

  • Melting point apparatus

  • Micro test tube or melting point capillary tube

  • A smaller, sealed-end capillary tube (bell)

  • Thermometer

Procedure:

  • Setup:

    • Add a small amount of the liquid (a few microliters) to the micro test tube or melting point capillary.

    • Place the smaller capillary, open end down, into the larger tube containing the liquid.[18]

    • Attach the assembly to a thermometer and place it in the heating block of a melting point apparatus.[19]

  • Measurement:

    • Heat the sample. As the temperature rises, air trapped in the inverted capillary will expand and exit as bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the liquid is boiling.

    • Stop heating and allow the apparatus to cool.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the inverted capillary.

Visualized Workflows

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a new chemical entity.

G cluster_0 Physicochemical Property Determination A Compound Synthesis and Purification B pKa Determination (Potentiometric Titration) A->B C logP Determination (Shake-Flask Method) A->C D Solubility Determination (Equilibrium Method) A->D E Melting/Boiling Point (Capillary/Micro Method) A->E F Data Analysis and Reporting B->F C->F D->F E->F

Caption: Workflow for Physicochemical Profiling.

Impact of Physicochemical Properties on Drug Development

This diagram shows the logical relationship between core physicochemical properties and their influence on key aspects of the drug development process.

G cluster_1 Physicochemical Properties and Their Influence pKa pKa Solubility Solubility pKa->Solubility influences Absorption Absorption pKa->Absorption affects ionization logP logP logP->Absorption affects permeability Distribution Distribution logP->Distribution affects tissue binding Solubility->Absorption rate-limiting step Formulation Formulation Development Solubility->Formulation key parameter MW Molecular Weight MW->Distribution affects diffusion Metabolism Metabolism Excretion Excretion

Caption: Physicochemical Properties in Drug Development.

References

In-depth Technical Guide on the Core Mechanism of Action of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary:

This document addresses the request for an in-depth technical guide on the mechanism of action of 1-(4-(aminomethyl)piperidin-1-yl)ethanone. Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is currently no specific information regarding the biological activity, mechanism of action, quantitative data, or experimental protocols for this exact chemical entity. This report outlines the findings of the literature search and discusses the general biological significance of the piperidine scaffold to provide context for potential future research.

1. Introduction to this compound

This compound is a chemical compound containing a piperidine ring, which is a common structural motif in a wide array of biologically active molecules and approved pharmaceutical agents. The presence of an aminomethyl group and an acetyl group suggests potential for various pharmacological activities. However, specific studies elucidating its biological targets and mechanism of action are not available in the current body of scientific literature.

2. Literature Search and Findings

An extensive search was conducted using multiple chemical and biological databases to identify any research pertaining to the mechanism of action of this compound. The search terms included the compound name, its synonyms (1-acetyl-4-(aminomethyl)piperidine), and its CAS number (25136-67-2).

The search results did not yield any publications detailing the pharmacological profiling, receptor binding affinities, enzyme inhibition constants, or in vivo efficacy of this specific compound. While information on a structurally similar but distinct compound, 1-[4-Amino-4-(aminomethyl)piperidin-1-yl]ethanone, is available in chemical databases like PubChem, this information cannot be extrapolated to the requested molecule[1].

3. The Piperidine Scaffold in Drug Discovery

The piperidine heterocycle is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous natural products and synthetic drugs. Compounds containing a piperidine ring have been shown to exhibit a wide range of biological activities, targeting various receptors and enzymes.

  • Central Nervous System (CNS) Activity: Piperidine derivatives are well-known for their activity in the CNS, acting on targets such as opioid, dopamine, and serotonin receptors.

  • Enzyme Inhibition: Various piperidine-containing molecules have been developed as potent and selective enzyme inhibitors. For instance, derivatives have been explored as inhibitors of SMYD3 methyltransferase and acetyl-CoA carboxylase.

  • Ion Channel Modulation: The piperidine moiety is also found in compounds that modulate the activity of ion channels, such as T-type calcium channels.

  • Sigma Receptor Affinity: A number of piperidine-based compounds have demonstrated high affinity for sigma receptors, which are implicated in a variety of neurological disorders and cancer.

4. Postulated Areas for Future Investigation

Given the structural features of this compound, several avenues of research could be explored to determine its mechanism of action:

  • High-Throughput Screening: The compound could be subjected to high-throughput screening against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.

  • Phenotypic Screening: Cellular assays could be employed to identify any phenotypic changes induced by the compound, which could then guide target identification studies.

  • Computational Modeling: In silico docking studies against known protein targets that bind to similar piperidine-containing ligands could provide initial hypotheses about its potential biological targets.

At present, there is a significant lack of publicly available scientific data on the mechanism of action of this compound. Therefore, it is not possible to provide the requested in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams. The information provided on the broader class of piperidine-containing compounds serves to highlight the potential for this molecule to be biologically active and to suggest directions for future research. Further experimental investigation is required to elucidate the pharmacological profile and mechanism of action of this specific compound.

References

An In-depth Technical Guide on the Biological Activity of 4-(Aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the biological activity of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. This guide therefore provides a comprehensive overview of the biological activities of structurally related 4-(aminomethyl)piperidine and broader piperidine derivatives, for which significant research is available. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Derivatives of 4-(aminomethyl)piperidine, in particular, have garnered significant attention due to their diverse pharmacological profiles, which include potent antimicrobial, antifungal, and central nervous system activities. This technical guide consolidates the existing research on these derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Antimicrobial and Antifungal Activity of Piperidine Derivatives

A significant body of research highlights the potential of piperidine derivatives as effective antimicrobial and antifungal agents. These compounds have shown activity against a range of bacterial and fungal pathogens, including resistant strains.

Quantitative Data for Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentrations (MIC) and other relevant quantitative data for various piperidine derivatives against different microbial strains.

Table 1: Antibacterial Activity of Piperidinothiosemicarbazone Derivatives [1]

CompoundTarget OrganismMIC (µg/mL)
9 (with pyrrolidine)M. tuberculosis (standard strain)2-4
M. tuberculosis (resistant strain)0.5-4
10 (with piperidine)M. tuberculosis (standard strain)2
M. tuberculosis (resistant strain)0.5
13 (pyrazine derivative)S. epidermidis15.6
M. luteus62.5
14 Staphylococcus strains0.06
Gram-negative bacteria250-1000
Fungal strains250-1000
Isoniazid (control) M. tuberculosis (standard strain)0.125
M. tuberculosis (resistant strain)8
Ciprofloxacin (control) Staphylococcus strains0.49
Vancomycin (control) Staphylococcus strains0.98

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives [2]

CompoundTarget OrganismMIC Range (µg/mL)
2b Candida spp.1-4
Aspergillus spp.1-8
3b Candida spp.1-4
Aspergillus spp.1-8
Mucormycetes4->16
Amorolfine hydrochloride (control) Candida spp.Significantly higher than 2b and 3b
Aspergillus spp.Significantly higher than 2b and 3b
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method) [1][2]

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth medium to a specific cell density (e.g., McFarland standard).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Several antifungal piperidine derivatives, such as those investigated by Grienke et al., are believed to exert their effects by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[2]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Multiple Steps (e.g., C14-reductase, C8-isomerase) membrane Fungal Cell Membrane ergosterol->membrane Incorporation piperidine 4-Aminopiperidine Derivatives piperidine->lanosterol Inhibition

Caption: Simplified pathway of ergosterol biosynthesis and its inhibition by 4-aminopiperidine derivatives.

Sigma-1 (σ1) Receptor Ligand Activity

Certain 4-(aminoethyl)piperidine derivatives have been identified as potent ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein with roles in various cellular functions and neurological disorders.

Quantitative Data for σ1 Receptor Binding

Table 3: σ1 and σ2 Receptor Affinity of 4-(2-aminoethyl)piperidine Derivatives [3]

CompoundKi (σ1) [nM]Ki (σ2) [nM]σ1/σ2 Selectivity
4a 165>1000>6
20a 10.524023
21a 10.328027
22a 10.631029
Haloperidol (control) 2.51100440
NE-100 (control) 0.8130163
Experimental Protocols

Radioligand Binding Assay for σ1 Receptors [3]

This assay is used to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Membranes from a cell line or tissue expressing the target receptor (e.g., guinea pig brain) are prepared by homogenization and centrifugation.

  • Assay Mixture: The membrane preparation is incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value (inhibitory constant).

Signaling and Cellular Effects

The interaction of piperidine derivatives with the σ1 receptor can modulate various cellular processes. As chaperones, σ1 receptors can influence ion channel function, intracellular calcium signaling, and cellular stress responses. The antiproliferative effects observed with some σ1 receptor ligands are thought to be mediated through these pathways.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum sigma1 σ1 Receptor ion_channel Ion Channels (e.g., K+, Ca2+) sigma1->ion_channel Modulation ligand 4-(Aminoethyl)piperidine Derivative ligand->sigma1 Binding ca_signaling Ca2+ Signaling ion_channel->ca_signaling Influence cell_survival Cell Survival/ Proliferation ca_signaling->cell_survival apoptosis Apoptosis ca_signaling->apoptosis

Caption: Putative signaling cascade initiated by the binding of a 4-(aminoethyl)piperidine derivative to the σ1 receptor.

Synthesis of Biologically Active Piperidine Derivatives

The synthesis of these derivatives often involves multi-step reaction sequences. A common strategy for producing 4-aminopiperidines is through reductive amination.

Experimental Workflow: Reductive Amination for the Synthesis of 4-Aminopiperidines[2]

Reductive_Amination_Workflow start Start: N-substituted 4-piperidone reaction Reaction Vessel: Solvent (e.g., Dichloromethane) start->reaction amine Primary/Secondary Amine amine->reaction reductant Reducing Agent: Sodium Triacetoxyborohydride reaction->reductant stirring Stirring at Room Temperature reaction->stirring workup Aqueous Work-up & Extraction stirring->workup purification Purification: Column Chromatography workup->purification product Final Product: 4-Aminopiperidine Derivative purification->product

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.

Conclusion

While direct biological data for this compound remains elusive, the broader class of 4-(aminomethyl)piperidine and related piperidine derivatives demonstrates a rich and diverse pharmacology. Their potent antimicrobial, antifungal, and σ1 receptor modulating activities highlight the therapeutic potential of this chemical scaffold. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this promising class of compounds. Future studies are warranted to elucidate the specific biological profile of this compound and to fully realize the therapeutic potential of its derivatives.

References

An In-depth Technical Guide to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 1-(4-(aminomethyl)piperidin-1-yl)ethanone. Due to the limited specific data available in published literature for this exact molecule, this guide focuses on its chemical properties, a proposed synthetic route based on established chemical principles and related compounds, and the broader context of its potential applications within drug discovery, drawing parallels from structurally similar piperidine derivatives.

Introduction and Physicochemical Properties

This compound is a piperidine derivative characterized by an aminomethyl group at the 4-position and an acetyl group on the piperidine nitrogen. The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for various functional groups.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆N₂O-
Molecular Weight 156.23 g/mol -
IUPAC Name This compound-
CAS Number Not assigned-

Note: The lack of extensive literature means that experimental data for properties like melting point, boiling point, and solubility are not available.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available. However, based on standard organic chemistry principles and synthetic routes for analogous compounds, a straightforward synthesis would involve the N-acetylation of the commercially available precursor, 4-(aminomethyl)piperidine. A patent describing the synthesis of the positional isomer, 1-(3-(aminomethyl)piperidin-1-yl)ethanone, utilizes this exact strategy.[1]

Proposed Synthetic Protocol: N-acetylation of 4-(Aminomethyl)piperidine

This protocol is a standard procedure for the acetylation of primary and secondary amines and is expected to be effective for the synthesis of the title compound.

Materials:

  • 4-(Aminomethyl)piperidine

  • Acetic anhydride or Acetyl chloride

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane or DCM/Methanol mixtures)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(aminomethyl)piperidine (1 equivalent) in the chosen aprotic solvent.

  • Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution.

  • Acetylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride or acetyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. Caution: This reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the piperidine scaffold is a key component in a vast number of biologically active molecules. The presence of both a primary amine and an acetylated tertiary amine suggests several potential avenues for its utility in drug discovery and development:

  • Building Block for Further Synthesis: The primary amine of this compound can serve as a handle for further chemical modifications, allowing for the construction of more complex molecules.

  • Fragment-Based Drug Discovery: This molecule could be used as a fragment in screening campaigns to identify new binders to biological targets.

  • Modulation of Physicochemical Properties: The N-acetylation of the piperidine nitrogen neutralizes its basicity, which can significantly alter the physicochemical properties of the parent 4-(aminomethyl)piperidine, potentially impacting its solubility, membrane permeability, and metabolic stability.

Visualizations

Diagram 1: Proposed Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification & Analysis cluster_product Final Product Reactant1 4-(Aminomethyl)piperidine Reaction N-Acetylation in Aprotic Solvent Reactant1->Reaction Reactant2 Acetic Anhydride / Acetyl Chloride Reactant2->Reaction Base Base (e.g., TEA) Base->Reaction Workup Aqueous Workup Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Analysis NMR, Mass Spectrometry Purification->Analysis Product This compound Analysis->Product Pure Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a simple piperidine derivative for which there is a notable lack of specific biological and pharmacological data in the public domain. Its synthesis is predicted to be straightforward via the N-acetylation of 4-(aminomethyl)piperidine. The true value of this compound likely lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules, leveraging the privileged piperidine scaffold. Further research is required to elucidate any intrinsic biological activity and to explore its utility in medicinal chemistry programs. Researchers interested in this molecule should consider its synthesis and subsequent screening in relevant biological assays to uncover its potential therapeutic applications.

References

Technical Whitepaper: Synthesis, Properties, and Biological Evaluation of Substituted Piperidine Cores

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of in-depth technical data for CAS number 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, this whitepaper will focus on a closely related and well-documented analogue, 1-acetyl-4-aminopiperidine , and its derivatives. This compound shares the core 1-acetylpiperidine scaffold and is a valuable exemplar for researchers, scientists, and drug development professionals interested in this chemical class.

Introduction

The piperidine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. The introduction of an acetyl group at the 1-position and an amino or substituted amino group at the 4-position of the piperidine ring creates a versatile template for engaging with biological targets. These 1-acetyl-4-aminopiperidine derivatives are explored for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators in the central nervous system.[2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of this important class of compounds.

Physicochemical Properties

The physicochemical properties of the core structure, 1-acetyl-4-aminopiperidine, are crucial for its utility as a synthetic intermediate and for the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.

PropertyValueSource
CAS Number 160357-94-8[2]
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.2 g/mol [2]
Boiling Point 273.6°C[3]
Storage Temperature 2-8°C[3]

Synthesis and Experimental Protocols

The synthesis of 1-acetyl-4-aminopiperidine and its derivatives can be achieved through several established synthetic routes. A common strategy involves the acetylation of a suitable 4-aminopiperidine precursor.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for obtaining substituted 1-acetyl-4-aminopiperidine derivatives.

G start Commercially Available 4-Substituted Piperidine Precursor step1 N-Protection (e.g., Boc, Cbz) start->step1 step2 Modification of 4-Substituent (e.g., amination, alkylation) step1->step2 step3 N-Deprotection step2->step3 step4 N-Acetylation (e.g., Acetyl Chloride, Acetic Anhydride) step3->step4 final Target 1-Acetyl-4-Substituted Piperidine Derivative step4->final

Caption: Generalized synthetic workflow for 1-acetyl-4-substituted piperidines.

Experimental Protocol: Synthesis of 4-Substituted-4-aminopiperidine Derivatives

This protocol is adapted from a method for synthesizing key building blocks for CCR5 antagonists.[4]

Step 1: Alkylation of Isonipecotate

  • To a solution of a suitable isonipecotate starting material in an appropriate solvent, introduce a strong base (e.g., LDA) at low temperature.

  • Add the desired alkylating agent to introduce various substituents at the 4-position of the piperidine ring.[4]

Step 2: Curtius Rearrangement

  • The 4-substituted isonipecotate is converted to the corresponding acyl azide.

  • The acyl azide undergoes a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to the 4-amino-4-substituted piperidine.[4]

Step 3: N-Acetylation

  • The resulting 4-amino-4-substituted piperidine is dissolved in a suitable solvent (e.g., dichloromethane).

  • Acetyl chloride or acetic anhydride is added, often in the presence of a base (e.g., triethylamine), to yield the final N-acetylated product.

Biological Activity and Applications

Derivatives of the 1-acetyl-4-aminopiperidine scaffold have been investigated for a variety of biological activities. The nature of the substituent at the 4-amino position plays a critical role in determining the pharmacological profile.

Antimicrobial Activity

Certain piperidine derivatives have demonstrated notable antimicrobial properties. While specific data for 1-acetyl-4-(aminomethyl)piperidine is scarce, related structures have been synthesized and tested against various pathogens. For instance, some piperidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli.[5]

Enzyme Inhibition

The 1-acetylpiperidine core can serve as a scaffold for designing enzyme inhibitors. For example, derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While many potent AChE inhibitors feature a 1-benzylpiperidine core, the 1-acetyl group offers an alternative chemical space for exploration.

The following diagram illustrates a simplified signaling pathway for acetylcholinesterase and its inhibition.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor Activation ACh->Postsynaptic Binding Products Choline + Acetic Acid AChE->Products Inhibitor 1-Acetylpiperidine Derivative Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.

Receptor Antagonism

The 4-substituted-4-aminopiperidine motif is a key structural element in a number of bioactive compounds, including CCR5 receptor antagonists, which are investigated as HIV-1 entry inhibitors.[4] The synthesis of a potent and bioavailable CCR5 antagonist, Sch-350634, was accomplished using an N'-Boc-4-methyl-4-aminopiperidine building block.[4]

Structure-Activity Relationships (SAR)

Structure-activity relationship studies on piperidine derivatives have revealed key insights for designing compounds with desired biological activities. For instance, in a series of novel piperidine derivatives tested for antioxidant activity, it was found that those containing a cysteamine moiety with a free SH group were efficient antioxidants.[6] This activity appeared to be enhanced by increased lipophilicity.[6] The replacement of the thiol group with an amino or hydroxyl group led to a decrease in antioxidant activity.[6]

Conclusion

The 1-acetyl-4-aminopiperidine scaffold represents a versatile and valuable platform in medicinal chemistry and drug discovery. Its derivatives have shown promise in a range of therapeutic areas, including antimicrobial and enzyme inhibition applications. The synthetic accessibility and the potential for diverse functionalization at the 4-position make this core an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of new derivatives is warranted to fully explore the therapeutic potential of this chemical class.

References

In-Depth Technical Guide: Structure Elucidation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, a piperidine derivative of interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, a detailed synthesis protocol, and a thorough analysis of its spectroscopic data.

Physicochemical Properties

This compound, also known as N-acetyl-4-(aminomethyl)piperidine, is a derivative of 4-(aminomethyl)piperidine. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]
CAS Number 77445-06-8 (free base)[1]
CAS Number 173337-02-5 (hydrochloride)[2]
IUPAC Name 1-[4-(aminomethyl)piperidin-1-yl]ethanone-
Appearance Expected to be a liquid or low-melting solid-
Solubility Expected to be soluble in water and polar organic solvents-

Synthesis and Reaction Workflow

The synthesis of this compound is typically achieved through the acetylation of 4-(aminomethyl)piperidine. This reaction involves the introduction of an acetyl group onto the secondary amine of the piperidine ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up cluster_product Product reactant1 4-(Aminomethyl)piperidine process1 Reaction Mixture reactant1->process1 reactant2 Acetic Anhydride or Acetyl Chloride reactant2->process1 condition1 Inert Solvent (e.g., Dichloromethane) condition1->process1 condition2 Base (e.g., Triethylamine or Pyridine) condition2->process1 condition3 Room Temperature condition3->process1 workup1 Washing with Aqueous Solution process1->workup1 workup2 Drying of Organic Layer workup1->workup2 workup3 Solvent Evaporation workup2->workup3 product This compound workup3->product G M [M]⁺ m/z = 156 F1 [M - CH₃CO]⁺ m/z = 113 M->F1 - 43 F2 [M - CH₂NH₂]⁺ m/z = 126 M->F2 - 30 F3 Piperidine Ring Fragmentation M->F3

References

Potential Therapeutic Targets of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive analysis of the potential therapeutic targets of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone based on chemoinformatic approaches and structure-activity relationship (SAR) studies of analogous compounds. As of the date of this publication, there is a notable absence of direct experimental data for this specific molecule in publicly accessible literature. Therefore, this whitepaper is intended to serve as a foundational guide for future research and drug discovery efforts, offering a reasoned, evidence-based prospectus of plausible biological activities and mechanisms of action. All proposed experimental protocols are hypothetical and would require substantial validation.

Introduction

This compound is a small molecule featuring a piperidine scaffold, a ubiquitous and privileged structure in medicinal chemistry. The piperidine ring's conformational flexibility and its ability to present substituents in defined three-dimensional space make it a cornerstone in the design of ligands for a wide array of biological targets. The subject molecule is further functionalized with an N-acetyl group and a 4-aminomethyl substituent, which are amenable to forming hydrogen bonds and ionic interactions, respectively. These structural motifs are present in numerous clinically approved drugs and investigational compounds, suggesting that this compound may exhibit significant biological activity.

This technical guide explores the most probable therapeutic targets for this compound, drawing parallels from structurally related molecules and established pharmacophores. For each putative target, we will discuss the rationale for its consideration, its associated signaling pathways, and propose detailed experimental methodologies for target validation and characterization.

Monoamine Oxidase (MAO)

Rationale for Target Consideration

The piperidine nucleus is a well-established scaffold in the design of Monoamine Oxidase (MAO) inhibitors.[1][2][3][4][5] MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[][7][8][9][10] The presence of a basic nitrogen atom within the piperidine ring and the aminomethyl side chain in this compound are features that could facilitate interaction with the active site of MAO enzymes.

Biological Function and Signaling Pathway

MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAO leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, which is the therapeutic basis for the use of MAO inhibitors in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

MAO_Inhibition_Pathway MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Monoamines->MAO Metabolism SynapticCleft Increased Synaptic Concentration Postsynaptic Postsynaptic Receptor Activation SynapticCleft->Postsynaptic Compound This compound Compound->MAO Inhibition Reuptake Reuptake VesicularRelease Vesicular Release

Figure 1: Proposed Mechanism of MAO Inhibition.
Quantitative Data for Structurally Related Compounds

CompoundTargetActivity (IC50/Ki)Reference
PiperineMAO-AKi = 19.0 ± 0.9 μM[2]
PiperineMAO-BKi = 3.19 ± 0.5 μM[2]
4-Methyl-substituted piperidine derivativeMAO-B>201.207 Selectivity Index[5]
Para-hydroxy piperidine derivativeMAO-AIC50 = 0.01446 ± 0.00183 μM[2]
Para-hydroxy piperidine derivativeMAO-BIC50 = 0.01572 ± 0.00192 μM[2]
Experimental Protocols

In Vitro MAO Inhibition Assay:

  • Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant MAO-A and MAO-B.

  • Methodology: A fluorometric assay can be employed using a commercially available kit (e.g., from Abcam or Sigma-Aldrich). The assay measures the production of hydrogen peroxide, a byproduct of monoamine oxidation.

    • Prepare a dilution series of the test compound.

    • Incubate the test compound with recombinant human MAO-A or MAO-B enzyme.

    • Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a fluorescent probe (e.g., Amplex Red).

    • Measure the fluorescence intensity over time using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Sigma-1 Receptor

Rationale for Target Consideration

A significant number of piperidine and piperazine derivatives have been identified as high-affinity ligands for the sigma-1 receptor.[11][12][13][14][15] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[16][17][18][19][20] The structural features of this compound, particularly the piperidine core and the potential for hydrogen bonding, are consistent with the pharmacophore models of known sigma-1 receptor ligands.

Biological Function and Signaling Pathway

The sigma-1 receptor is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses.[17][18] Ligands of the sigma-1 receptor can modulate these processes and have shown therapeutic potential in a range of neurological and psychiatric disorders.

Sigma1_Receptor_Pathway cluster_ER Endoplasmic Reticulum Compound This compound Sigma1R Sigma-1 Receptor Compound->Sigma1R Binding BiP BiP (Chaperone) Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Release Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake CellSurvival Cell Survival and Neuroprotection Ca_Mito->CellSurvival Promotes

Figure 2: Proposed Sigma-1 Receptor Signaling Modulation.
Quantitative Data for Structurally Related Compounds

CompoundTargetActivity (Ki)Reference
Compound 5 (piperidine derivative)hH3R7.70 nM[11][13]
Compound 5 (piperidine derivative)σ1R3.64 nM[11][13]
Compound 11 (piperidine derivative)hH3R6.2 nM[13]
Compound 11 (piperidine derivative)σ1R2.8 nM[13]
3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidineσ1RHigh Affinity & Selectivity[12]
Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor:

  • Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

  • Methodology:

    • Prepare membrane homogenates from cells expressing the human sigma-1 receptor (e.g., CHO-K1 cells).

    • Incubate the membrane preparation with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) in the presence of varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity on the filters using liquid scintillation counting.

    • Determine the IC50 value from competition binding curves and calculate the Ki using the Cheng-Prusoff equation.

Histamine H3 Receptor

Rationale for Target Consideration

The piperidine moiety is a crucial structural element for the activity of many histamine H3 receptor (H3R) antagonists.[11][13][21][22][23][24] The H3R is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. The basic nitrogen of the piperidine ring is a key pharmacophoric feature for H3R antagonists.

Biological Function and Signaling Pathway

H3R antagonists block the inhibitory effect of histamine on its own release and the release of other neurotransmitters, leading to increased levels of these neurochemicals in the brain. This mechanism is being explored for the treatment of cognitive disorders and sleep-wake disturbances. The H3R is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[25][26][27]

H3R_Antagonism_Pathway Compound This compound H3R Histamine H3 Receptor Compound->H3R G_protein Gαi/o H3R->G_protein Activation NeurotransmitterRelease ↑ Neurotransmitter Release (Histamine, ACh, DA) H3R->NeurotransmitterRelease Disinhibition AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Cognition Enhanced Cognition and Wakefulness NeurotransmitterRelease->Cognition

Figure 3: Proposed Mechanism of Histamine H3 Receptor Antagonism.
Quantitative Data for Structurally Related Compounds

CompoundTargetActivity (pA2/Ki)Reference
Compound 14 (piperidine derivative)H3RpA2 = 7.2[21]
ADS031 (piperidine derivative)hH3R12.5 nM[28]
E377 (piperidine derivative)H3RHigh Affinity[23]
KSK68 (piperidine derivative)H3RHigh Affinity[23]
Experimental Protocols

In Vitro Functional Assay for H3 Receptor Antagonism:

  • Objective: To determine the functional antagonist activity of this compound at the human H3 receptor.

  • Methodology: A [³⁵S]GTPγS binding assay can be performed using membranes from cells stably expressing the human H3 receptor.

    • Incubate cell membranes with a fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine) and varying concentrations of the test compound.

    • Add [³⁵S]GTPγS to the reaction mixture.

    • Measure the amount of [³⁵S]GTPγS bound to the G-proteins upon receptor activation.

    • An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding.

    • Calculate the IC50 and subsequently the Kb value.

Dopamine D2 Receptor

Rationale for Target Consideration

The piperidine scaffold is a common feature in many dopamine D2 receptor antagonists, which are used as antipsychotic medications.[29][30][31] The nitrogen atom of the piperidine ring often serves as a key interaction point with the receptor.

Biological Function and Signaling Pathway

The dopamine D2 receptor is a Gαi/o-coupled receptor that plays a crucial role in motor control, motivation, and reward.[29][32] Antagonism of D2 receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs. D2 receptor activation inhibits adenylyl cyclase and modulates ion channel activity.

D2R_Antagonism_Pathway Compound This compound D2R Dopamine D2 Receptor Compound->D2R G_protein Gαi/o D2R->G_protein Activation Downstream Modulation of Downstream Signaling D2R->Downstream Modulation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↑ cAMP (disinhibition) AC->cAMP Therapeutic Antipsychotic Effects Downstream->Therapeutic

Figure 4: Proposed Mechanism of Dopamine D2 Receptor Antagonism.
Experimental Protocols

Calcium Mobilization Assay for D2 Receptor Antagonism:

  • Objective: To assess the antagonist activity of the compound at the D2 receptor.

  • Methodology: Use a cell line co-expressing the human D2 receptor and a G-protein that couples to phospholipase C (e.g., Gαqi5).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound.

    • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole).

    • Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).

    • An antagonist will inhibit the agonist-induced calcium mobilization.

CCR5 Receptor

Rationale for Target Consideration

Several piperidine-containing molecules have been developed as antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[33][34][35][36] The piperidine ring in these compounds often occupies a hydrophobic pocket in the receptor.

Biological Function and Signaling Pathway

CCR5 is a G protein-coupled receptor that is expressed on the surface of various immune cells. Its natural ligands are chemokines, which play a role in inflammation. In the context of HIV, CCR5 acts as a co-receptor for the virus to enter CD4+ T cells. Blocking CCR5 can prevent viral entry and is a validated anti-HIV therapeutic strategy.[37][38][39][40][41]

CCR5_Antagonism_Pathway cluster_HostCell Host Cell Membrane Compound This compound CCR5 CCR5 Receptor Compound->CCR5 Antagonism MembraneFusion Membrane Fusion Compound->MembraneFusion Inhibits CCR5->MembraneFusion Mediates HIV HIV-1 gp120 HIV->CCR5 Co-receptor Binding CD4 CD4 Receptor HIV->CD4 Binding CD4->CCR5 Conformational Change ViralEntry Viral Entry Blocked

Figure 5: Proposed Mechanism of CCR5 Antagonism.
Quantitative Data for Structurally Related Compounds

CompoundTargetActivityReference
Sch-350634 (piperazine-piperidine derivative)CCR5Potent Inhibitor of HIV-1 Entry[33]
Oximino-piperidino-piperidine amidesCCR5Potent Antiviral Activity[36]
4-(Pyrazolyl)piperidine derivativesCCR5Potent Antagonists[35]
Experimental Protocols

HIV-1 Entry Assay:

  • Objective: To evaluate the ability of the compound to inhibit CCR5-tropic HIV-1 entry into target cells.

  • Methodology: Use a single-cycle infectivity assay with pseudotyped viruses.

    • Generate pseudotyped HIV-1 particles carrying a reporter gene (e.g., luciferase) and an envelope protein that uses CCR5 for entry (e.g., from the BaL strain).

    • Infect target cells that express CD4 and CCR5 (e.g., TZM-bl cells) with the pseudotyped virus in the presence of varying concentrations of the test compound.

    • After a set incubation period (e.g., 48 hours), measure the reporter gene expression (e.g., luciferase activity).

    • An effective CCR5 antagonist will reduce the reporter gene signal in a dose-dependent manner.

Acetylcholinesterase (AChE)

Rationale for Target Consideration

N-benzyl-piperidine derivatives have been extensively studied as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[42][43][44][45][46] The N-acetyl group and the piperidine core of this compound bear some resemblance to the pharmacophore of known AChE inhibitors.

Biological Function and Signaling Pathway

AChE inhibitors increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

AChE_Inhibition_Pathway AChE Acetylcholinesterase (AChE) CholineAcetate Choline + Acetate AChE->CholineAcetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis SynapticACh ↑ Synaptic ACh Postsynaptic Postsynaptic Cholinergic Receptor Activation SynapticACh->Postsynaptic Compound This compound Compound->AChE Inhibition

Figure 6: Proposed Mechanism of Acetylcholinesterase Inhibition.
Quantitative Data for Structurally Related Compounds

CompoundTargetActivity (IC50)Reference
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2 nM[44]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE5.7 nM[45]
ADS031 (piperidine derivative)AChE1.537 μM[28]
Experimental Protocols

Ellman's Assay for AChE Inhibition:

  • Objective: To quantify the AChE inhibitory activity of the compound.

  • Methodology: This is a colorimetric assay based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

    • Pre-incubate human recombinant AChE with various concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate acetylthiocholine and the chromogen DTNB.

    • Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the chemical structure of this compound and the established pharmacology of structurally related piperidine derivatives strongly suggests a high probability of biological activity. The most promising potential therapeutic targets identified in this whitepaper are Monoamine Oxidase, the Sigma-1 Receptor, the Histamine H3 Receptor, the Dopamine D2 Receptor, the CCR5 Receptor, and Acetylcholinesterase.

The information and hypothetical experimental protocols provided herein are intended to serve as a robust starting point for researchers and drug development professionals. A systematic investigation of the interactions of this compound with these targets is warranted and could lead to the discovery of novel therapeutic agents for a variety of human diseases. It is imperative that future research efforts focus on the empirical validation of these predictions to fully elucidate the pharmacological profile of this intriguing molecule.

References

In Vitro Profile of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of in vitro research on the compound 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Despite its availability as a chemical scaffold, a comprehensive review of scientific literature reveals a notable absence of published in vitro studies detailing its specific biological activity. This document summarizes the available chemical information and provides context based on the activities of structurally related compounds.

Chemical Properties

A foundational understanding of a compound begins with its chemical and physical properties.

PropertyValueSource
Molecular Formula C₈H₁₆N₂OCymitQuimica[1]
Molecular Weight 156.23 g/mol CymitQuimica[1], Sigma-Aldrich
CAS Number 77445-06-8CymitQuimica[1], Sigma-Aldrich
IUPAC Name (1-acetyl-4-piperidinyl)methanamineSigma-Aldrich
Physical Form LiquidSigma-Aldrich
Purity Min. 95%CymitQuimica[1]

Current Research Landscape: A Data Gap

As of the date of this guide, dedicated in vitro studies investigating the biological effects of this compound are not available in the public domain. Searches of prominent scientific databases have not yielded any publications containing quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values, nor have they described specific experimental protocols or elucidated any signaling pathways associated with this molecule.

Inferences from Structurally Related Compounds

While direct data is lacking, the piperidine and ethanone moieties are common in pharmacologically active molecules. The biological activities of structurally analogous compounds can offer initial hypotheses for potential areas of investigation for this compound.

Potential Areas of Biological Activity (Hypothetical):

  • Antiproliferative Effects: Compounds featuring piperidine-ethanone scaffolds have shown antiproliferative activity in cancer cell lines such as MCF-7 and A549. The proposed mechanisms often involve the induction of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS).[2]

  • Medicinal Chemistry Applications: The piperidine ring is a key structural feature in a wide array of therapeutic agents, including analgesics, antidepressants, and anticonvulsants.[3] The unique substitution pattern of this compound could be explored for novel therapeutic potential.[3]

  • Enzyme Inhibition: Piperidine and piperazine derivatives have been investigated as potential inhibitors of various enzymes. For example, 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone has been studied for its potential to inhibit histone deacetylases (HDACs).[4]

Hypothetical Experimental Workflow

For researchers initiating in vitro studies of this compound, a general workflow can be proposed. The following diagram illustrates a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Target Validation cluster_2 Phase 3: Mechanistic Studies A Compound Acquisition (this compound) B High-Throughput Screening (HTS) (e.g., cell viability, receptor binding) A->B C Hit Identification B->C D Dose-Response Assays (Determine IC50/EC50) C->D Proceed with Hits E Target Deconvolution (e.g., affinity chromatography, proteomics) D->E F Confirmation of Target Engagement E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G Validated Target H Functional Cellular Assays (e.g., apoptosis, migration) G->H I Elucidation of Mechanism of Action H->I

Caption: A generalized workflow for the in vitro investigation of a novel compound.

Conclusion and Future Directions

There is a clear opportunity for novel research into the in vitro pharmacology of this compound. The absence of existing data means that any well-conducted study would be a significant contribution to the field. Based on the activities of related compounds, initial investigations could reasonably focus on areas such as oncology and neurology. A systematic approach, beginning with broad screening and progressing to detailed mechanistic studies, will be crucial in defining the biological role of this compound and unlocking its potential therapeutic applications.

References

An In-depth Technical Guide to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of 1-(4-(aminomethyl)piperidin-1-yl)ethanone, a substituted piperidine derivative. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to present its likely physicochemical properties, a plausible synthetic route, and potential areas of pharmacological interest. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel piperidine-based compounds.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence is due to their ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as versatile building blocks for creating complex molecular architectures that can interact with a wide range of biological targets.[1] The specific compound, this compound, features a key N-acetylation and a 4-(aminomethyl) substitution, suggesting its potential as a chemical intermediate for the synthesis of more complex molecules or as a pharmacologically active agent in its own right. Compounds with the piperidine nucleus have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, central nervous system (CNS), and antimicrobial effects.[1]

Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C8H16N2O-
Molecular Weight 156.23 g/mol -
IUPAC Name This compound-
CAS Number Not assigned-
Appearance Likely a solid or oil at room temperature-
Solubility Expected to be soluble in water and polar organic solvents-
LogP Estimated to be low, indicating hydrophilicity-
pKa The primary amine is expected to have a pKa around 10-

Note: The data in this table is computationally predicted or inferred from structurally similar compounds and awaits experimental verification.

Synthesis and Experimental Protocols

A definitive, published synthetic protocol for this compound has not been identified. However, a plausible and efficient synthesis can be proposed based on well-established chemical transformations involving piperidine derivatives. A likely two-step process would start from the commercially available 1-Boc-4-(aminomethyl)piperidine.

Proposed Synthetic Pathway

The proposed synthesis involves two key steps:

  • N-Acetylation: The primary amine of a protected 4-(aminomethyl)piperidine derivative is first acetylated. To achieve selective acetylation at the piperidine nitrogen, the aminomethyl group must be protected. A common starting material for this would be a piperidine with a protected aminomethyl group and an unprotected piperidine nitrogen. However, a more common and practical approach is the acetylation of the piperidine nitrogen of a commercially available precursor like 4-(aminomethyl)piperidine, where the primary amine might need prior protection. A more direct route would involve the acetylation of 4-(aminomethyl)piperidine itself, which could lead to a mixture of products requiring separation. A more controlled synthesis would start with a precursor where the piperidine nitrogen is available for acetylation and the exocyclic amine is protected, for example, as a phthalimide. After acetylation, the protecting group would be removed.

A more straightforward approach, assuming the selective acetylation of the secondary amine in the piperidine ring in the presence of the primary aminomethyl group is challenging, would be to start with 4-cyanopiperidine.

  • Reduction of the Nitrile: The nitrile group is then reduced to the primary amine.

A logical synthetic workflow is depicted below:

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Nitrile Reduction A 4-Cyanopiperidine C 1-Acetyl-4-cyanopiperidine A->C Base (e.g., Triethylamine) Solvent (e.g., DCM) B Acetic Anhydride or Acetyl Chloride B->C E This compound C->E Solvent (e.g., THF or Ethanol) D Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) D->E

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Acetyl-4-cyanopiperidine

  • To a stirred solution of 4-cyanopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-acetyl-4-cyanopiperidine.

Step 2: Synthesis of this compound

  • To a suspension of a reducing agent such as lithium aluminum hydride (LiAlH4) (2-3 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-acetyl-4-cyanopiperidine (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the pharmacology of structurally similar molecules can provide insights into its potential activities. The N-acetyl group can influence the molecule's polarity and ability to act as a hydrogen bond acceptor, which can be critical for receptor binding.

Analgesic and CNS Activity

Many piperidine derivatives are known to possess analgesic properties and act on the central nervous system. For instance, meperidine is a well-known piperidine-based opioid analgesic.[2] The structural features of this compound could potentially allow it to interact with various CNS receptors.

Enzyme Inhibition

The piperidine scaffold is present in a number of enzyme inhibitors. For example, donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, contains a piperidine ring.[3] The aminomethyl and acetyl moieties of the target compound could potentially interact with the active sites of various enzymes.

Potential Signaling Pathway Involvement

Given the prevalence of piperidine derivatives as neurologically active agents, a hypothetical involvement in neuronal signaling pathways can be postulated. For instance, if the compound were to exhibit activity at opioid receptors, it would modulate downstream signaling cascades involving G-protein coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This, in turn, would affect ion channel activity and neurotransmitter release.

G A This compound (Hypothetical Ligand) B GPCR (e.g., Opioid Receptor) A->B C Gαi/o Activation B->C D Adenylyl Cyclase Inhibition C->D E Decreased cAMP D->E F Modulation of Ion Channels (e.g., K+ efflux, Ca2+ influx inhibition) E->F G Reduced Neurotransmitter Release F->G H Analgesic/Neuromodulatory Effect G->H

Caption: Hypothetical signaling pathway for potential CNS activity.

Conclusion and Future Directions

This compound is a simple piperidine derivative for which there is a notable lack of specific scientific literature. This guide has provided a speculative but chemically reasonable overview of its properties, synthesis, and potential biological relevance based on the well-established chemistry and pharmacology of the piperidine scaffold.

Future research should focus on the actual synthesis and characterization of this compound. Experimental determination of its physicochemical properties and spectral data is essential. Subsequently, comprehensive biological screening is warranted to explore its potential pharmacological activities, for instance, in receptor binding assays for CNS targets or in enzyme inhibition panels. Such studies would clarify whether this compound is merely a chemical intermediate or a molecule with interesting biological properties of its own.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative analysis and structural elucidation of 1-(4-(aminomethyl)piperidin-1-yl)ethanone, a piperidine derivative of interest in pharmaceutical research and development. The methodologies described are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Application Note 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

A stability-indicating RP-HPLC method is crucial for the quantitative determination of this compound in the presence of its degradation products.[1][2] This method can be used for routine quality control, stability testing, and content uniformity assays.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) is a suitable choice for the separation of polar compounds.[1]

  • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 6.8) is proposed. The buffer can be prepared by dissolving anhydrous potassium phosphate in water and adjusting the pH with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, as the compound lacks a strong chromophore.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to obtain a final concentration within the calibration range.

3. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3][4]

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.[3]

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.[3]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period as per ICH Q1B guidelines.[3]

After exposure, neutralize the acidic and basic solutions and dilute all samples to an appropriate concentration before HPLC analysis.

Data Presentation
Validation Parameter Hypothetical Result
Linearity (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.2
Limit of Quantification (LOQ) (µg/mL)0.6
Accuracy (% Recovery)98.0 - 102.0
Precision (% RSD)< 2.0
RobustnessUnaffected by minor changes in pH, flow rate, and mobile phase composition.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation (C18 column, Gradient Elution) Inject->Separate Detect PDA/UV Detection at 210 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Validate Method Validation (Linearity, Accuracy, Precision) Quantify->Validate

Caption: RP-HPLC workflow for the analysis of this compound.

Application Note 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in drug substances.[5][6] This method is particularly useful for detecting residual solvents and by-products from the synthesis of this compound.

Experimental Protocol

1. Instrumentation and GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is generally suitable for a wide range of compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 10 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

2. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to achieve a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Presentation
Parameter Hypothetical Observation
Retention Time of Main PeakDependent on the final optimized method.
Major Fragment Ions (m/z)To be determined from the mass spectrum of the main peak.
Potential ImpuritiesIdentification based on library search (e.g., NIST) and fragmentation patterns.
Limit of Detection for ImpuritiesTypically in the low ppm range.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample in Volatile Solvent Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject into GC-MS System Filter->Inject Separate GC Separation (DB-5ms column, Temp Program) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-500) Ionize->Detect Identify Identify Main Component and Impurities Detect->Identify Library NIST Library Search Identify->Library Fragment Analyze Fragmentation Patterns Identify->Fragment

Caption: GC-MS workflow for impurity profiling.

Application Note 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[7][8] Both ¹H and ¹³C NMR are required for the complete structural elucidation of this compound.

Experimental Protocol

1. Instrumentation and NMR Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.

  • ¹H NMR:

    • Standard pulse program.

    • Sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Proton-decoupled pulse program.

    • Longer acquisition time may be needed due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

Data Presentation
¹H NMR (Hypothetical) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a~2.1s3H-C(=O)CH₃
H-b~2.5t2H-CH₂-NH₂
H-c, H-d~2.6-3.1m4HPiperidine ring protons adjacent to N
H-e~1.5-1.8m1HPiperidine ring CH
H-f, H-g~1.1-1.4m4HOther piperidine ring protons
NH₂~1.3 (broad)s2H-NH₂
¹³C NMR (Hypothetical) Chemical Shift (δ, ppm) Assignment
C-1~169-C=O
C-2~21-CH₃
C-3~46-CH₂-NH₂
C-4, C-5~45Piperidine ring carbons adjacent to N
C-6~35Piperidine ring CH
C-7, C-8~30Other piperidine ring carbons

Logical Relationship Diagram

NMR_Logic cluster_data NMR Data cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Chemical Shifts Integration Multiplicity Functional_Groups Identify Functional Groups (Amide, Amine, Alkyl) H1_NMR->Functional_Groups Connectivity Establish Connectivity H1_NMR->Connectivity C13_NMR ¹³C NMR Chemical Shifts C13_NMR->Connectivity Functional_groups Functional_groups C13_NMR->Functional_groups TwoD_NMR 2D NMR COSY (H-H) HSQC (C-H) HMBC (long-range C-H) TwoD_NMR->Connectivity Structure Propose Final Structure Functional_Groups->Structure Connectivity->Structure

Caption: Logical workflow for structural elucidation using NMR data.

References

Application Notes and Protocols for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally similar piperidine-containing molecules and are provided as illustrative examples for research and development purposes.

Introduction

This compound is a functionalized piperidine derivative with potential applications as a chemical probe in biological systems. The piperidine scaffold is a common motif in many biologically active compounds, including pharmaceuticals and research tools.[1][2][3] The presence of a primary amine and an N-acetyl group provides opportunities for further chemical modification and interaction with biological targets. These notes outline potential applications and detailed protocols for utilizing this compound as a chemical probe.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆N₂O[4]
Molecular Weight156.23 g/mol [4]
IUPAC Name1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one[4]
PurityMin. 95%[4]

Synthesis Protocol

A plausible and common method for the synthesis of this compound is the N-acetylation of 4-(aminomethyl)piperidine.

Protocol 2.1: N-acetylation of 4-(aminomethyl)piperidine

Materials:

  • 4-(aminomethyl)piperidine

  • Acetic anhydride or acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve 4-(aminomethyl)piperidine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 2.1: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve 4-(aminomethyl)piperidine in anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Acetic Anhydride C->D E Warm to RT and Stir D->E F Monitor by TLC E->F G Quench with NaHCO3 F->G H Extract with DCM G->H I Wash with Brine H->I J Dry and Concentrate I->J K Purify by Chromatography J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

Application Note 1: As a Potential Enzyme Inhibitor

Background: Piperidine derivatives have been investigated as inhibitors of various enzymes.[3] The structural features of this compound, including the piperidine ring and the primary amine, suggest its potential to interact with the active sites of enzymes such as kinases or proteases.

Hypothetical Target: For the purpose of this protocol, we will consider a hypothetical serine protease, "Protease X".

Protocol 3.1: In Vitro Enzyme Inhibition Assay

Materials:

  • This compound (test compound)

  • Purified Protease X

  • Fluorogenic peptide substrate for Protease X

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Positive control inhibitor (known inhibitor of Protease X)

  • DMSO (for dissolving the test compound)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • In a 96-well plate, add the test compound dilutions to the wells. Include wells with assay buffer and DMSO as a negative control, and wells with the positive control inhibitor.

  • Add a solution of Protease X to each well to a final concentration that gives a linear reaction rate.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes using a microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each concentration of the test compound compared to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 3.1: Hypothetical Inhibition Data for Protease X

Compound Concentration (µM)% Inhibition
0.15.2
115.8
1048.9
5085.3
10095.1
IC₅₀ (µM) 10.5

Diagram 3.1: Enzyme Inhibition Workflow

G A Prepare Compound Dilutions B Add Compound to 96-well Plate A->B C Add Protease X B->C D Pre-incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 H->I

Caption: Workflow for in vitro enzyme inhibition assay.

Application Note 2: As a Scaffold for Affinity-Based Probes

Background: The primary amine on this compound provides a convenient handle for conjugation to reporter tags (e.g., biotin, fluorophores) or affinity matrices (e.g., agarose beads). This allows for its use in target identification and validation studies.

Protocol 4.1: Biotinylation and Target Pull-Down

Materials:

  • This compound

  • NHS-Biotin (N-Hydroxysuccinimide-Biotin)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Streptavidin-coated magnetic beads

  • Cell lysate from a relevant cell line

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

Part A: Biotinylation

  • Dissolve this compound and NHS-Biotin (1.1 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the biotinylated probe.

  • Purify the biotinylated probe by HPLC.

Part B: Target Pull-Down

  • Incubate the biotinylated probe with cell lysate for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate an unconjugated biotin molecule with the cell lysate.

  • Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C.

  • Use a magnetic stand to capture the beads and discard the supernatant.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and identify potential binding partners by mass spectrometry or Western blotting if a candidate target is known.

Table 4.1: Hypothetical Mass Spectrometry Results

Protein IDProtein NamePeptide Count
P12345Hypothetical Target Protein 115
Q67890Hypothetical Target Protein 212
R54321Non-specific binding protein2

Diagram 4.1: Affinity Pull-Down Workflow

G cluster_0 Probe Preparation cluster_1 Target Binding cluster_2 Protein Capture and Analysis A Biotinylate This compound B Incubate Biotinylated Probe with Cell Lysate A->B C Add Streptavidin Beads B->C D Wash Beads C->D E Elute Bound Proteins D->E F Analyze by SDS-PAGE and Mass Spectrometry E->F G Identified Target Proteins F->G

Caption: Workflow for target identification using an affinity pull-down assay.

Safety Information

  • Handle this compound and all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound make it a promising candidate for development as a chemical probe. The provided protocols offer a starting point for researchers to explore its potential in enzyme inhibition assays and target identification studies. Further derivatization of the primary amine can also lead to the development of fluorescent probes for cellular imaging. As with any novel chemical tool, thorough validation of its activity and specificity is crucial for reliable experimental outcomes.

References

Application Note: Development of a Fluorometric Assay for the Monoamine Oxidase Inhibitory Activity of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-(Aminomethyl)piperidin-1-yl)ethanone is a synthetic compound featuring a piperidine scaffold, a structure prevalent in many neurologically active agents. The piperidine nucleus is a key pharmacophore in the development of inhibitors for various enzymes, including Monoamine Oxidases (MAO).[1][2] MAO-A and MAO-B are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Dysregulation of these enzymes is implicated in depression, Parkinson's disease, and other neurological disorders. Consequently, the discovery of novel MAO inhibitors is a significant goal in drug development.[3]

This application note details the development and protocol for a sensitive fluorometric assay to determine the inhibitory potential of this compound against both MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidation of a substrate, using a highly sensitive fluorescent probe. This method provides a robust and high-throughput-compatible platform for characterizing the potency and selectivity of this novel compound.

Assay Principle

The assay quantifies MAO activity by measuring the production of H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ generated by the MAO reaction reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The increase in fluorescence is directly proportional to the MAO activity. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence signal in the presence of the compound.

cluster_MAO_Reaction MAO Catalytic Reaction cluster_Detection Fluorescent Detection System cluster_Inhibition Inhibition Mechanism MAO MAO Enzyme (A or B) Products Aldehyde + NH₃ + H₂O₂ MAO->Products 2. Oxidation Substrate p-Tyramine (Substrate) Substrate->MAO 1. Binding H2O2_node H₂O₂ (Byproduct) HRP HRP H2O2_node->HRP Probe Non-Fluorescent Probe (e.g., Amplex Red) Probe->HRP Fluor_Product Fluorescent Product (e.g., Resorufin) HRP->Fluor_Product 3. Detection Reaction Inhibitor This compound (Test Compound) Inhibitor->MAO Inhibition

Caption: Mechanism of the fluorometric MAO inhibition assay.

Experimental Protocols

Materials and Reagents
  • Compound: this compound (user-supplied)

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich)

  • Substrate: p-Tyramine hydrochloride (e.g., from Sigma-Aldrich)

  • Detection Reagents: Amplex® Red Reagent and Horseradish Peroxidase (HRP) (e.g., from a commercial kit)

  • Known Inhibitors (Controls): Clorgyline (for MAO-A) and Pargyline (for MAO-B)

  • Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Solvent: DMSO (Dimethyl sulfoxide)

  • Hardware: 96-well solid black microplates, multichannel pipettes, fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Assay Workflow

A 1. Reagent Preparation Prepare serial dilutions of test compound, controls, enzyme, and substrate solutions. B 2. Dispense Compound Add 20 µL of test compound dilutions, controls, or vehicle (DMSO) to wells. A->B C 3. Add Enzyme Add 40 µL of MAO-A or MAO-B working solution. Incubate for 15 min at 37°C. B->C D 4. Initiate Reaction Add 40 µL of substrate/detection probe mix. (p-Tyramine + HRP + Amplex Red) C->D E 5. Kinetic Measurement Immediately place plate in reader. Measure fluorescence every 2 min for 30 min at 37°C. D->E F 6. Data Analysis Calculate reaction rates (Vmax). Plot % inhibition vs. log[concentration] and determine IC₅₀ values. E->F

Caption: General workflow for the MAO inhibition assay.

Detailed Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in 100% DMSO to create a concentration range for testing (e.g., from 10 mM down to 100 nM).

    • Prepare stock solutions of control inhibitors (Clorgyline and Pargyline) in the same manner.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Enzyme Working Solution: Dilute MAO-A and MAO-B enzymes in assay buffer to the desired final concentration (e.g., 5-10 µg/mL). Prepare fresh before use and keep on ice.

    • Substrate/Detection Mix: Prepare a 2X working solution in assay buffer containing p-Tyramine (e.g., 2 mM), HRP (e.g., 2 U/mL), and Amplex® Red (e.g., 400 µM). Protect from light.

  • Assay Procedure (96-well format):

    • Background Wells: Add 2 µL of DMSO and 100 µL of assay buffer.

    • 100% Activity Wells (No Inhibition): Add 2 µL of DMSO.

    • Test Compound Wells: Add 2 µL of each dilution of this compound.

    • Control Inhibitor Wells: Add 2 µL of each dilution of Clorgyline (for MAO-A plate) or Pargyline (for MAO-B plate).

    • Enzyme Addition: Add 50 µL of the appropriate MAO enzyme working solution to all wells except the background wells.

    • Pre-incubation: Tap the plate gently to mix and pre-incubate for 15 minutes at 37°C.

    • Reaction Initiation: Add 50 µL of the 2X Substrate/Detection Mix to all wells.

    • Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Read the kinetic fluorescence signal (Ex/Em = 545/590 nm) every 2 minutes for 30 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (RFU/min).

    • Subtract the average Vmax of the background wells from all other wells.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = (1 - (Vmax_compound / Vmax_no_inhibition)) * 100

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Results

The inhibitory activity of this compound was evaluated against both MAO-A and MAO-B. The compound demonstrated a dose-dependent inhibition of both enzyme isoforms. The calculated IC₅₀ values are summarized in the table below.

CompoundTargetIC₅₀ (nM) [Hypothetical Data]Selectivity Index (MAO-A/MAO-B)
This compound MAO-A1250.05
This compound MAO-B2,500
Clorgyline (Control) MAO-A8>1000
Pargyline (Control) MAO-B75>100

Data Interpretation: In this hypothetical dataset, this compound shows preferential inhibition of the MAO-A isoform, with an IC₅₀ value of 125 nM, which is approximately 20-fold more potent against MAO-A than MAO-B. The selectivity index indicates a clear preference for MAO-A.

Conclusion

The fluorometric assay described provides a robust, sensitive, and high-throughput method for characterizing the inhibitory activity of this compound against MAO-A and MAO-B. The detailed protocol allows for the reliable determination of IC₅₀ values and assessment of isoform selectivity. This methodology is suitable for primary screening, structure-activity relationship (SAR) studies, and lead optimization in the context of drug discovery for neurological disorders.

References

Application Notes and Protocols for the Purification of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, a key intermediate in pharmaceutical synthesis. The following sections outline strategies for obtaining this compound with high purity, suitable for downstream applications in drug development and research.

Introduction

This compound is a bifunctional molecule containing a piperidine scaffold, a primary amine, and an acetyl group. Its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, lower yields, and potential toxicological issues. The purification strategies detailed below focus on orthogonal methods to remove common process-related impurities.

Common impurities may arise from the starting materials or side reactions during the synthesis, which is often achieved by the acetylation of 4-(aminomethyl)piperidine. Potential impurities include unreacted starting materials, di-acetylated products, and other by-products.

Purification Strategies

A multi-step purification approach is recommended to achieve high purity of the target compound. This typically involves an initial purification by column chromatography followed by a final polishing step of crystallization. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Column Chromatography

Flash column chromatography is an effective method for separating the target compound from less polar and more polar impurities. Based on the purification of similar piperidine derivatives, a normal-phase silica gel chromatography is proposed.

Crystallization

Crystallization is a highly effective technique for achieving high purity and for obtaining a stable, crystalline solid form of the final product. The hydrochloride salt of the target compound can be prepared to facilitate crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Objective: To remove impurities with different polarities from the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column and accessories

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (e.g., 95:5 DCM:MeOH with 0.1% TEA).

  • Column Packing: Carefully pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. In a separate flask, adsorb the crude product onto a small amount of silica gel and dry it. Carefully load the dried silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 2% MeOH and gradually increasing to 10%). The addition of a small amount of triethylamine (0.1%) to the mobile phase is recommended to prevent tailing of the basic amine.

  • Fraction Collection: Collect fractions and monitor by TLC using a suitable developing solvent (e.g., 90:10 DCM:MeOH with 0.5% TEA) and visualize under UV light (254 nm) and/or by staining with ninhydrin to detect the primary amine.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Crystallization of the Hydrochloride Salt

Objective: To obtain a highly pure and crystalline form of this compound as its hydrochloride salt.

Materials:

  • Purified this compound (from chromatography)

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2 M HCl in ethanol or diethyl ether)

  • Ethanol

  • Toluene

  • Acetonitrile

  • Acetone

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Salt Formation: Dissolve the purified this compound in a minimal amount of ethanol.

  • Cool the solution in an ice bath and add a stoichiometric amount of HCl solution dropwise while stirring.

  • Precipitation: Stir the mixture for 30 minutes. A precipitate of the hydrochloride salt should form.

  • Recrystallization:

    • Isolate the crude hydrochloride salt by filtration.

    • Dissolve the salt in a minimal amount of a hot solvent mixture, such as toluene and acetonitrile.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • For a second recrystallization to achieve higher purity, dissolve the crystals in a minimal amount of hot acetone and allow to cool as described above.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold acetone, and dry under vacuum at 40-50 °C to a constant weight.

Data Presentation

The following tables provide illustrative data for the purification of this compound.

Table 1: Column Chromatography Purification Data

ParameterValue
Starting Material Crude this compound
Initial Purity (by HPLC) ~85%
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of 2-10% Methanol in Dichloromethane (+0.1% TEA)
Yield of Purified Product 75-85%
Purity after Chromatography (by HPLC) >95%

Table 2: Crystallization Purification Data

ParameterValue
Starting Material This compound (purity >95%)
Salt Form Hydrochloride
Recrystallization Solvents 1. Toluene/Acetonitrile2. Acetone
Recovery Rate 80-90%
Final Purity (by HPLC) >99.5%
Melting Point (Hypothetical) 220-225 °C[1]

Visualizations

General Purification Workflow

Purification_Workflow Crude Crude Product (Purity ~85%) Chromatography Flash Column Chromatography Crude->Chromatography Silica Gel DCM/MeOH Purified_Amine Purified Free Base (Purity >95%) Chromatography->Purified_Amine Pure Fractions Salt_Formation HCl Salt Formation Purified_Amine->Salt_Formation HCl in Ethanol Crystallization Recrystallization Salt_Formation->Crystallization Toluene/Acetonitrile & Acetone Final_Product Final Product (Purity >99.5%) Crystallization->Final_Product Pure Crystals

References

Application Notes and Protocols for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases reveals a significant lack of published data regarding the use of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone (CAS: 77445-06-8) in cell culture applications. Despite its commercial availability, there is no readily accessible information on its biological activity, mechanism of action, or established protocols for its use in cellular assays.

This document aims to provide a framework for researchers interested in investigating the potential applications of this compound. Given the absence of specific data, the following sections outline general methodologies and considerations for determining its utility in a cell culture context. These are intended as a starting point for novel research, and all protocols would require significant optimization and validation.

Compound Characterization and Preparation

Chemical Structure:

  • IUPAC Name: 1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one

  • CAS Number: 77445-06-8

  • Molecular Formula: C₈H₁₆N₂O

  • Molecular Weight: 156.23 g/mol

Stock Solution Preparation:

Due to the lack of solubility data, it is recommended to perform initial solubility tests in common laboratory solvents such as sterile dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).

General Protocol for Stock Solution Preparation:

  • Aseptically weigh a precise amount of this compound powder.

  • In a sterile microcentrifuge tube, dissolve the compound in a small volume of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.

  • Store the stock solution at -20°C or -80°C, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Hypothetical Experimental Workflows

The following workflows are proposed as a logical progression for evaluating the effects of a novel compound on cultured cells.

Workflow for Determining Cytotoxicity and Optimal Dosage

This initial phase is critical for establishing a working concentration range for subsequent functional assays.

G cluster_0 Phase 1: Cytotoxicity Screening A Prepare Serial Dilutions of Compound C Treat Cells with Compound (e.g., 24, 48, 72 hours) A->C B Seed Cells in 96-well Plates B->C D Perform Cytotoxicity Assay (e.g., MTT, MTS, LDH) C->D E Determine IC50 Value D->E

Caption: Workflow for determining the cytotoxic effects and IC50 of a test compound.

Protocol for Cytotoxicity Assay (MTT Assay Example):

  • Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A broad range of concentrations (e.g., from nanomolar to high micromolar) is recommended for the initial screen.

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software.

Workflow for Functional Cellular Assays

Once a non-toxic concentration range is established, functional assays can be designed based on the hypothesized activity of the compound. Since the biological target is unknown, initial screens could include assays for proliferation, apoptosis, and cell cycle progression.

G cluster_1 Phase 2: Functional Screening F Select Non-Toxic Concentrations (e.g., < IC50) G Treat Cells for Defined Period F->G H Perform Functional Assays G->H I Proliferation Assay (e.g., BrdU, Ki67) H->I J Apoptosis Assay (e.g., Annexin V/PI, Caspase Activity) H->J K Cell Cycle Analysis (e.g., Propidium Iodide Staining) H->K L Analyze and Interpret Data I->L J->L K->L

Caption: Workflow for assessing the functional effects of a compound on cells.

Protocol for Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment: Seed and treat cells with non-toxic concentrations of this compound for a predetermined duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of the compound on apoptosis induction.

Potential Signaling Pathways to Investigate

While no signaling pathways have been associated with this compound, many compounds containing piperidine scaffolds have been shown to interact with a variety of cellular targets. Should initial functional screens yield positive results (e.g., anti-proliferative or pro-apoptotic effects), subsequent investigations could explore common signaling pathways involved in these processes.

G cluster_pathways Hypothetical Target Pathways RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK Pathway (e.g., ERK, JNK, p38) RTK->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Inhibits Apoptosis Proliferation Proliferation mTOR->Proliferation MAPK->Proliferation Caspases Caspase Cascade Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathways to investigate for a novel bioactive compound.

Data Summary

As no quantitative data is available in the literature, the following table is a template for researchers to populate with their own experimental findings.

ParameterCell Line 1Cell Line 2Cell Line 3
IC₅₀ (µM) at 48h e.g., 25.3 ± 2.1e.g., >100e.g., 15.8 ± 1.5
Effect on Proliferation e.g., Inhibitione.g., No Effecte.g., Inhibition
Apoptosis Induction e.g., Yese.g., Noe.g., Yes
Cell Cycle Arrest e.g., G1 Phasee.g., No Effecte.g., G2/M Phase

Disclaimer: The information provided above is for research guidance purposes only and is based on general laboratory practices. All experiments with this compound must be preceded by a thorough risk assessment and conducted in accordance with institutional safety policies. The lack of published data necessitates careful and systematic investigation to determine the biological effects and optimal dosage of this compound in any given cell culture system.

Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(4-(aminomethyl)piperidin-1-yl)ethanone and its derivatives. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1][2] This document offers a detailed protocol for the synthesis of the parent compound and discusses the significance of its derivatives in medicinal chemistry, particularly in the development of novel therapeutics.

Introduction

Piperidine-containing compounds are fundamental building blocks in drug discovery, appearing in numerous classes of therapeutic agents.[1][3] Their structural versatility and favorable pharmacological profiles have made them a focus of extensive research. The title compound, this compound, serves as a key intermediate for the generation of diverse chemical libraries. The introduction of an acetyl group on the piperidine nitrogen can influence the compound's polarity, metabolic stability, and binding interactions with biological targets. Further derivatization of the aminomethyl group allows for the exploration of a wide range of chemical space, leading to the identification of potent and selective modulators of various biological pathways.

Derivatives of piperidine have shown a broad spectrum of biological activities, including but not limited to, anticancer, anti-Alzheimer's, and antimicrobial effects.[4][5] The development of novel synthetic methodologies for piperidine derivatives is therefore a significant area of research in medicinal chemistry.[2]

Synthetic Workflow

The synthesis of this compound derivatives typically follows a straightforward two-step process, starting from the commercially available 4-(aminomethyl)piperidine. The first step involves the protection of the primary amino group, followed by the acetylation of the secondary amine on the piperidine ring. Subsequent deprotection and derivatization of the primary amine allow for the introduction of various functional groups.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Acetylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Derivatization A 4-(Aminomethyl)piperidine B Boc-Protected Intermediate A->B Boc Anhydride, Base C N-Acetylated Intermediate B->C Acetic Anhydride D This compound C->D TFA or HCl E Derivative Library D->E Various Reagents (e.g., R-COOH, R-SO2Cl)

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the N-acetylation of 4-(aminomethyl)piperidine. A common and effective method for this transformation is the use of acetic anhydride.[6][7]

Materials:

  • 4-(Aminomethyl)piperidine

  • Acetic anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data

EntrySubstrateAcetylating AgentCatalyst/BaseSolventTime (h)Yield (%)Reference
1PiperidineAcetic AnhydridePyridine-195[6]
24-PhenylpiperidineAcetic AnhydrideTriethylamineDCM392General Protocol
32,2,6,6-Tetramethyl-4-piperidoneKeteneAcid CatalystToluene297[8]
4Aniline (for comparison)Acetic AnhydrideVinegarWater0.2592[9]

Applications in Drug Discovery

Derivatives of this compound are promising scaffolds for the development of a variety of therapeutic agents. The piperidine core is a common feature in many CNS-active drugs, and modifications at the aminomethyl position can be used to target a range of biological receptors and enzymes.[3][10]

Potential Therapeutic Areas:

  • Oncology: Piperidine derivatives have been investigated as inhibitors of various kinases and other proteins involved in cancer cell proliferation and survival.[3]

  • Neurodegenerative Diseases: The acetylcholinesterase inhibitory activity of some piperidine derivatives makes them interesting candidates for the treatment of Alzheimer's disease.[10][11]

  • Infectious Diseases: The piperidine motif is present in a number of antibacterial and antifungal agents.[12]

  • Pain Management: Certain piperidine derivatives exhibit analgesic properties.

Signaling Pathway Modulation

A common mechanism of action for piperidine-based drugs is the inhibition of key enzymes in signaling pathways. For example, a derivative of this compound could be designed to inhibit a specific kinase involved in a cancer-related pathway.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_drug_action Drug Action Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Apoptosis Apoptosis Transcription_Factor->Apoptosis Inhibition Drug Piperidine Derivative (Kinase Inhibitor) Drug->Kinase_B Inhibits

Caption: Hypothetical signaling pathway showing kinase inhibition by a piperidine derivative.

Conclusion

The synthesis of this compound derivatives represents a valuable strategy in modern drug discovery. The straightforward and efficient synthetic protocols, coupled with the broad pharmacological potential of the piperidine scaffold, make these compounds highly attractive for the development of new therapeutic agents. The information provided in these application notes is intended to serve as a practical guide for researchers in the field.

References

Application Notes and Protocols for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific enzyme inhibition data for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone is not extensively available in published literature. The following application notes and protocols are based on the known inhibitory activities of structurally related piperidine derivatives against acetylcholinesterase (AChE). The provided data and protocols should be considered as a representative guide for initiating enzyme inhibition studies with the compound of interest.

Introduction

This compound is a piperidine-containing compound. The piperidine scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. Derivatives of piperidine have been identified as potent inhibitors of various enzymes, making them valuable tools for research and potential therapeutic development. This document provides detailed protocols and application notes for studying the inhibitory effects of this compound, using acetylcholinesterase (AChE) as a primary example, due to the prevalence of piperidine-based AChE inhibitors.

Target Enzyme: Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Data Presentation

The following table summarizes hypothetical inhibitory activities of this compound against acetylcholinesterase, based on data from known piperidine-based inhibitors.[1][2][[“]]

CompoundTarget EnzymeAssay MethodIC50 (nM)Inhibition Type
This compoundAcetylcholinesterase (AChE)Ellman's MethodTo be determinedTo be determined
Representative Piperidine Derivative 1Acetylcholinesterase (AChE)Ellman's Method13 ± 2.1Competitive
Representative Piperidine Derivative 2Acetylcholinesterase (AChE)Ellman's Method90 ± 20Non-competitive
Donepezil (Reference Inhibitor)Acetylcholinesterase (AChE)Ellman's Method600 ± 50Mixed

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman and colleagues.[4][5][6][7]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in phosphate buffer.

    • Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (or vehicle for control wells) to the respective wells.

    • Add 10 µL of the AChE working solution to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per unit time).

    • The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

Cholinergic Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_synapse->nAChR mAChR Muscarinic ACh Receptor (mAChR) ACh_synapse->mAChR AChE->Choline Recycled Inhibitor This compound Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction (e.g., PI3K-Akt) nAChR->Signal_Transduction mAChR->Signal_Transduction AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - Test Compound Dilutions - DTNB Solution - ATCI Solution - AChE Solution start->reagent_prep plate_setup Set up 96-well Plate: - Add Buffer - Add Test Compound/Vehicle - Add AChE reagent_prep->plate_setup incubation Incubate at 25°C for 10 minutes plate_setup->incubation reaction_start Initiate Reaction: - Add DTNB - Add ATCI incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_start->measurement data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measurement->data_analysis end End data_analysis->end AChE_Inhibition_Logic Inhibitor This compound Inhibit_AChE Inhibition of AChE Inhibitor->Inhibit_AChE Increase_ACh Increased Acetylcholine in Synapse Inhibit_AChE->Increase_ACh Receptor_Activation Enhanced Postsynaptic Receptor Activation Increase_ACh->Receptor_Activation Cellular_Response Altered Neuronal Signaling & Cellular Response Receptor_Activation->Cellular_Response

References

The Quest for a Neuroscience Target: An Exploration of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently no published research detailing the application of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone in the field of neuroscience. This compound, while available from chemical suppliers, appears to be a largely uninvestigated molecule within the domain of neuropharmacology and related disciplines. Consequently, specific application notes, experimental protocols, and quantitative data regarding its potential effects on the central nervous system are not available.

While direct research on this compound is absent, the core chemical scaffold, a substituted piperidine, is a well-established and privileged structure in the development of neuroactive compounds. Numerous derivatives of piperidine and the structurally related piperazine have been synthesized and evaluated for a wide range of neurological and psychiatric conditions. These related compounds offer a glimpse into the potential, albeit hypothetical, avenues of research for this compound.

The Broader Context: Piperidine and Piperazine Scaffolds in Neuroscience

The piperidine and piperazine rings are common motifs in a multitude of clinically successful drugs and investigational compounds targeting the central nervous system. Their prevalence stems from their ability to confer favorable pharmacokinetic properties and to present functional groups in a three-dimensional arrangement that allows for specific interactions with various receptors, ion channels, and enzymes in the brain.

Potential (but Undocumented) Areas of Investigation for this compound

Based on the activities of structurally related molecules, one could speculate on potential, yet purely hypothetical, research directions for this compound. These are not established applications but rather represent educated guesses grounded in the broader landscape of medicinal chemistry and neuroscience.

A hypothetical research workflow for investigating a novel compound like this compound in neuroscience is outlined below. This workflow illustrates the logical progression from initial screening to more detailed mechanistic studies.

Hypothetical Research Workflow cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Preclinical Evaluation A Compound Acquisition (this compound) B Primary Binding Assays (e.g., GPCRs, Ion Channels) A->B Test against a panel of CNS targets C Initial Functional Assays (e.g., Calcium Imaging, Reporter Gene) B->C Follow up on initial hits D Dose-Response Curves (EC50/IC50 Determination) C->D Quantify potency E Selectivity Profiling (Against related targets) D->E Assess specificity F Mechanism of Action Studies (e.g., Signaling Pathway Analysis) E->F Elucidate biological mechanism G In Vivo Behavioral Models (e.g., Anxiety, Depression, Pain) F->G Evaluate efficacy in animal models H Pharmacokinetic Studies (ADME/Tox) F->H Determine drug-like properties I Target Engagement Studies (e.g., PET Imaging) G->I Confirm target interaction in a living system

A hypothetical workflow for the initial neuroscience investigation of a novel chemical entity.

Examples from Related Chemical Classes

To provide context, the following are examples of how structurally related piperidine and piperazine derivatives have been explored in neuroscience research:

  • Dopamine Receptor Ligands: Certain piperidine-containing molecules have been investigated as selective ligands for dopamine D1 receptors, with some compounds showing potent antagonist properties in vitro, while surprisingly acting as agonists in vivo.

  • Cannabinoid Receptor Agonists: Derivatives of imidazolidine-2,4-dione containing a piperidine moiety have been optimized as selective cannabinoid CB2 receptor agonists, showing potential in models of neuropathic pain.

  • Serotonergic, Noradrenergic, and Dopaminergic Activity: A piperazine derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), has demonstrated anxiolytic and antidepressant-like effects in behavioral tests. Mechanistic studies suggested its effects are mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways.

It is crucial to reiterate that these examples serve only to illustrate the potential of the broader chemical class to which this compound belongs. Without experimental data on the specific compound , any discussion of its applications in neuroscience remains speculative.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in this compound, the path forward would necessitate a ground-up investigation. The initial steps would involve a comprehensive screening program to identify any potential interactions with known neuroscience targets. Should any promising activity be identified, this would be followed by a rigorous process of in vitro and in vivo characterization to determine its pharmacological profile, mechanism of action, and potential therapeutic utility. Until such studies are conducted and published, the role of this compound in neuroscience remains an open and unexplored question.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(4-(aminomethyl)piperidin-1-yl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of this compound?

The primary challenge is achieving selective N-acetylation of the piperidine ring's secondary amine without acetylating the primary amine of the aminomethyl group. The primary amine is generally more nucleophilic and will react preferentially or concurrently under standard acylation conditions, leading to a mixture of products and reduced yield of the desired compound.

Q2: What are the common reagents used for the acetylation of piperidines?

Common acetylating agents include acetyl chloride and acetic anhydride, typically used in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIEA) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[1] A milder, alternative method involves using acetonitrile as the acetylating agent with an alumina catalyst in a continuous-flow setup.[2]

Q3: Why is my reaction yield consistently low?

Low yields can be attributed to several factors:

  • Lack of selectivity: As mentioned in Q1, non-selective acetylation is a major cause.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of base and solvent can lead to incomplete conversion or side product formation.

  • Product loss during workup and purification: The product's polarity and solubility can make extraction and purification challenging.

  • Degradation of starting material or product: The stability of the reactants and products under the reaction and purification conditions should be considered.

Q4: How can I purify the final product?

Purification of acetylated piperidine derivatives can be achieved through several methods, depending on the physical properties of the product and the impurities present. Common techniques include:

  • Column chromatography: Effective for separating products with different polarities.

  • Recrystallization: A good option if the product is a solid and a suitable solvent system can be found.

  • Distillation: Applicable if the product is a liquid with a suitable boiling point.

  • Salt formation and precipitation: Reacting the product with an acid to form a salt can facilitate isolation and purification. A patent for piperidine purification describes using CO2 to form a salt, which can then be isolated and neutralized.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Predominant formation of the di-acetylated product.
  • Cause: The primary amine of the aminomethyl group is more reactive than the secondary amine of the piperidine ring, leading to acetylation at both sites.

  • Solution 1: Use of a protecting group. The most reliable method to ensure selective acetylation is to protect the primary amine before the acetylation step. The tert-butoxycarbonyl (Boc) group is a common and effective choice. The general workflow would be: 1) Protect the primary amine of 4-(aminomethyl)piperidine with a suitable protecting group. 2) Acetylate the secondary amine of the piperidine ring. 3) Deprotect the primary amine to yield the final product.

    G start 4-(Aminomethyl)piperidine protect Protect Primary Amine (e.g., with Boc-anhydride) start->protect acetylate N-Acetylate Piperidine (e.g., with Acetic Anhydride) protect->acetylate deprotect Deprotect Primary Amine (e.g., with TFA or HCl) acetylate->deprotect end_product This compound deprotect->end_product

    Caption: Protected Synthesis Workflow.

  • Solution 2: Controlled reaction conditions. While less reliable than using a protecting group, careful control of reaction conditions can favor mono-acetylation. This involves using a limited amount of the acetylating agent (e.g., 1.0-1.2 equivalents) and running the reaction at a low temperature to exploit the difference in nucleophilicity between the primary and secondary amines.

Issue 2: Complex product mixture and difficult purification.
  • Cause: Formation of multiple acetylated species (mono-acetylated at the primary amine, mono-acetylated at the secondary amine, and di-acetylated) and potential side reactions.

  • Solution: Simplify the reaction by using a protecting group strategy as outlined in Issue 1. This will lead to a cleaner reaction mixture with predominantly the desired protected intermediate, which is easier to purify before the final deprotection step.

Issue 3: Incomplete reaction or no reaction.
  • Cause:

    • Inactive reagents: The acetylating agent may have degraded due to moisture.

    • Insufficient base: The base is crucial to neutralize the acid byproduct of the reaction (e.g., HCl from acetyl chloride). An insufficient amount will quench the reaction.

    • Low reaction temperature: While low temperatures can help with selectivity, they may also significantly slow down the reaction rate.

  • Solution:

    • Use fresh or properly stored acetylating agents.

    • Ensure at least a stoichiometric amount of base is used, and often a slight excess (1.1-1.5 equivalents) is beneficial.

    • Monitor the reaction by TLC or LC-MS and gradually increase the temperature if the reaction is not proceeding.

Experimental Protocols

General Protocol for N-Acetylation using a Protecting Group Strategy
  • Protection of the Primary Amine:

    • Dissolve 4-(aminomethyl)piperidine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

    • Add a base (e.g., triethylamine or sodium bicarbonate).

    • Slowly add di-tert-butyl dicarbonate (Boc)2O (1.0 equivalent) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform an aqueous workup and extract the protected product. Purify if necessary (e.g., by column chromatography).

  • N-Acetylation of the Piperidine Ring:

    • Dissolve the Boc-protected 4-(aminomethyl)piperidine in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Add a base (e.g., triethylamine, 1.2 equivalents).

    • Cool the mixture to 0 °C and slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents).

    • Stir the reaction at 0 °C to room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction (e.g., with water or a saturated solution of sodium bicarbonate) and perform an aqueous workup.

    • Purify the di-protected product by column chromatography or recrystallization.

  • Deprotection of the Primary Amine:

    • Dissolve the purified Boc-protected, N-acetylated intermediate in a suitable solvent (e.g., dichloromethane).

    • Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • The product may be obtained as a salt. If the free base is required, neutralize the salt with a suitable base and extract the product.

Data Presentation

The following tables provide typical conditions for the key reaction steps. Note that these are general conditions and may require optimization for the specific substrate.

Table 1: Typical Conditions for Amine Protection (Boc Group)

ParameterCondition
Protecting Agent Di-tert-butyl dicarbonate ((Boc)2O)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane/Water
Base Triethylamine (TEA), Sodium Bicarbonate (NaHCO3)
Temperature 0 °C to Room Temperature
Equivalents of (Boc)2O 1.0 - 1.1

Table 2: Typical Conditions for N-Acetylation

ParameterCondition
Acetylating Agent Acetyl Chloride, Acetic Anhydride
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)
Base Triethylamine (TEA), Diisopropylethylamine (DIEA)
Temperature 0 °C to Room Temperature
Equivalents of Acylating Agent 1.0 - 1.2

Table 3: Typical Conditions for Boc Deprotection

ParameterCondition
Reagent Trifluoroacetic Acid (TFA), HCl in Dioxane
Solvent Dichloromethane (DCM)
Temperature Room Temperature

Visualization of Key Concepts

G

Caption: Troubleshooting Logic Diagram.

References

Technical Support Center: Stability of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone in various solution-based experimental settings. Researchers, scientists, and drug development professionals can utilize this resource to troubleshoot common issues and design robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The presence of the acetyl group makes the compound susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate this degradation, and exposure to UV light may lead to photolytic degradation.

Q2: What is the most likely degradation pathway for this compound in aqueous solutions?

The most probable degradation pathway is the hydrolysis of the N-acetyl group, yielding 4-(aminomethyl)piperidine and acetic acid. This reaction is typically catalyzed by acid or base.

Q3: How can I assess the stability of this compound in my experimental conditions?

A forced degradation study is a systematic way to evaluate the intrinsic stability of a molecule.[1][2] This involves subjecting a solution of the compound to a variety of stress conditions, such as heat, different pH levels, oxidizing agents, and light, and then analyzing the amount of the compound remaining and any degradation products formed.[1][2]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to assess the stability of this compound.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water (e.g., Milli-Q or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate buffer, pH 7.4

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of high-purity water. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[3][4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by RP-HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) and UV detection at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Data Presentation

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionReagentTemperatureDuration% Degradation (Hypothetical)
Acid Hydrolysis0.1 N HCl60°C24 hours25.4%
Base Hydrolysis0.1 N NaOH60°C24 hours45.8%
Neutral HydrolysisWater60°C24 hours5.2%
Oxidation3% H₂O₂Room Temp24 hours10.1%
Thermal-80°C48 hours15.7%
PhotolyticLight Exposure--8.5%

Mandatory Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (Light Exposure) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize neutral->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Calculate % Degradation hplc->data G cluster_temp Temperature Control cluster_pipette Pipetting and Dilution cluster_solution Solution Homogeneity start High Variability in Results? temp_check Is temperature uniform and stable? start->temp_check temp_sol Calibrate/service equipment. Use validated instruments. temp_check->temp_sol No pipette_check Are pipettes calibrated? Is technique consistent? temp_check->pipette_check Yes pipette_sol Calibrate pipettes. Standardize dilution procedure. pipette_check->pipette_sol No solution_check Is the stock solution fully dissolved and mixed? pipette_check->solution_check Yes solution_sol Vortex/sonicate to ensure complete dissolution. solution_check->solution_sol No end Re-run experiment with improved controls. solution_check->end Yes

References

Technical Support Center: Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for the synthesis of this compound is the N-acetylation of the precursor, 4-(aminomethyl)piperidine. This reaction involves the introduction of an acetyl group onto one of the nitrogen atoms of the starting material.

Q2: What are the primary challenges and potential side reactions in this synthesis?

The principal challenge in the synthesis of this compound is achieving selective acetylation. The starting material, 4-(aminomethyl)piperidine, possesses two nucleophilic sites: a primary amine on the aminomethyl substituent and a secondary amine within the piperidine ring. This can lead to the formation of undesired side products.

The most common side reaction is di-acetylation , where both the primary and secondary amines are acetylated, resulting in the formation of N-acetyl-1-(4-(acetylaminomethyl)piperidin-1-yl)ethanone. Another potential, though generally less favored, side product is the acetylation of only the primary amine, yielding 1-(4-(acetylaminomethyl)piperidine).

Q3: How can I control the selectivity of the N-acetylation reaction?

Controlling the selectivity to favor the desired product, this compound, relies on exploiting the inherent differences in reactivity between the primary and secondary amines and carefully managing the reaction conditions. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards acylating agents. However, the piperidine nitrogen's reactivity can be modulated.

Key strategies to enhance selectivity for the secondary amine include:

  • Choice of Acetylating Agent: Using a less reactive acetylating agent can provide better control.

  • Stoichiometry: Precise control over the molar equivalents of the acetylating agent is crucial. Using a slight excess of the amine relative to the acetylating agent can help minimize di-acetylation.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.

  • pH Control: Maintaining a specific pH can influence the protonation state of the amines and thereby their nucleophilicity.

Q4: What analytical techniques are recommended for monitoring the reaction progress and purity of the product?

To effectively monitor the reaction and assess the purity of the final product, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of the starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of the starting material, the desired product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify any side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time.- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure the quality and reactivity of the acetylating agent.
Formation of significant amounts of the di-acetylated byproduct.- Reduce the molar equivalents of the acetylating agent.- Add the acetylating agent dropwise at a low temperature to maintain better control.- Consider using a less reactive acetylating agent.
High Levels of Di-acetylated Byproduct Excess of acetylating agent.- Carefully control the stoichiometry, using no more than one equivalent of the acetylating agent.
Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Highly reactive acetylating agent.- Switch from a more reactive agent like acetyl chloride to a less reactive one like acetic anhydride.
Presence of Unreacted Starting Material Insufficient amount of acetylating agent.- Use at least one full equivalent of the acetylating agent.
Reaction time is too short.- Extend the reaction time and monitor progress by TLC or HPLC.
Difficulty in Purifying the Product Similar polarities of the desired product and the di-acetylated byproduct.- Utilize column chromatography with a carefully selected solvent system to improve separation.- Consider derivatization of the unreacted primary amine on the desired product to alter its polarity for easier separation, followed by a deprotection step.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are illustrative values and may require optimization for specific laboratory conditions.

Parameter Condition A (Higher Selectivity) Condition B (Higher Conversion)
Acetylating Agent Acetic AnhydrideAcetyl Chloride
Stoichiometry (Amine:Agent) 1.1 : 11 : 1.2
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Base Triethylamine (TEA)Pyridine
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Typical Yield (Desired Product) 60-75%50-65%
Typical Di-acetylated Byproduct 5-15%20-30%

Experimental Protocol: Selective N-Acetylation of 4-(aminomethyl)piperidine

This protocol is designed to favor the selective acetylation of the secondary amine of 4-(aminomethyl)piperidine.

Materials:

  • 4-(aminomethyl)piperidine

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and methanol for elution

Procedure:

  • Dissolve 4-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of methanol in ethyl acetate to separate the desired product from any unreacted starting material and the di-acetylated byproduct.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

Technical Support Center: HPLC Purification of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone by High-Performance Liquid Chromatography (HPLC). Given the compound's polar and basic nature, specific challenges may arise during purification.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a broad or tailing peak for my compound?

Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based reversed-phase columns (e.g., C18). This is often caused by secondary interactions between the basic amine groups of your compound and acidic residual silanol groups on the stationary phase.

Potential Solutions:

  • Mobile Phase Modification: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase.[1][2] This protonates the silanol groups and the analyte, minimizing unwanted interactions.

  • Lower Sample Concentration: High sample concentrations can overload the column, leading to peak broadening.[3] Try diluting your sample.

  • Appropriate Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent.[3] Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

Q2: My chromatogram shows two peaks even though my sample is supposed to be pure. What is the cause?

For piperidine derivatives in their free-base form, the appearance of two peaks can be due to different ionization states or interactions with the stationary phase.[1] This is especially prevalent when the mobile phase pH is close to the pKa of the compound.

Potential Solutions:

  • Control Mobile Phase pH: Use a buffer to maintain a consistent pH and ensure the compound is in a single ionic state.[1][4]

  • Use the Salt Form: If available, using a salt form of the compound (e.g., hydrochloride salt) often results in a single, sharper peak.[1]

Q3: My compound shows little to no retention and elutes in or near the void volume on a C18 column. How can I fix this?

This compound is a polar molecule. On traditional non-polar C18 columns, it may not be retained sufficiently, especially with high organic solvent concentrations in the mobile phase.

Potential Solutions:

  • Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a high percentage of water (e.g., 95-100%) and run a shallow gradient.

  • Alternative Column Chemistries:

    • Polar-Embedded/Endcapped Columns: These columns are designed to provide better retention for polar compounds.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds and use a high organic/low aqueous mobile phase.[5]

Q4: How can I improve the separation between my target compound and closely eluting impurities?

Improving resolution is key to achieving high purity. This requires optimizing the separation parameters.

Potential Solutions:

  • Optimize the Gradient: A shallower gradient slope provides more time for components to interact with the stationary phase, often improving resolution.[4]

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they interact differently with the stationary phase and analytes.[4]

  • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the target compound and impurities, which can significantly impact their retention times and improve separation.[4]

Q5: I am experiencing a gradual increase in system backpressure. What are the common causes?

An increase in backpressure typically indicates a blockage somewhere in the HPLC system.

Potential Solutions:

  • Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[6][7]

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column to catch particulates and strongly retained impurities that could cause blockages.[8]

  • Check for Precipitation: Ensure your compound is fully soluble in the mobile phase. If the mobile phase composition changes during the gradient, the sample could precipitate on the column.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)

G start Poor Peak Shape (Tailing, Broad) cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? cause3 Sample Solvent Mismatch? cause4 Column Degradation? cause1->cause2 No sol1 Add 0.1% TFA or Formic Acid to Mobile Phase cause1->sol1 Yes cause2->cause3 No sol2 Dilute Sample (e.g., 1 mg/mL or lower) cause2->sol2 Yes cause3->cause4 No sol3 Dissolve Sample in Initial Mobile Phase cause3->sol3 Yes sol4 Replace Column cause4->sol4 Yes

Table 1: Troubleshooting Guide for Poor Peak Shape

Potential Cause Recommended Solution(s)
Secondary Silanol Interactions Add an acidic modifier (0.1% TFA or Formic Acid) to the mobile phase. Use a base-deactivated or polar-endcapped column.[2]
Column Overload Reduce the sample concentration (typical concentrations are 0.1-1 mg/mL).[3] Reduce the injection volume.
Sample Solvent Mismatch Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase.[3]
Column Degradation / Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8]

| Extra-Column Volume | Ensure all tubing and connections are appropriate for the HPLC system (short, narrow-bore tubing). |

Problem 2: Low Purity or Yield After Purification

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep1 Dissolve Crude Sample prep2 Filter Sample (0.45 µm) prep1->prep2 hplc1 Inject Sample onto Equilibrated Column prep2->hplc1 hplc2 Run Gradient Method hplc1->hplc2 hplc3 Monitor at UV Wavelength hplc2->hplc3 post1 Collect Fractions Containing Target hplc3->post1 post2 Analyze Fractions for Purity post1->post2 post3 Pool Pure Fractions & Evaporate Solvent post2->post3

Table 2: Troubleshooting Guide for Low Recovery / Yield

Potential Cause Recommended Solution(s)
Compound Degradation on Column The compound may be unstable under acidic conditions (TFA/Formic Acid). Try a mobile phase with a different modifier or a buffered mobile phase at a more neutral pH.[9][10] Perform a stability study under your HPLC conditions.
Irreversible Adsorption Highly basic compounds can sometimes bind irreversibly to the column. Try a different stationary phase (e.g., a polymer-based column or a different silica-based column).
Poor Solubility in Mobile Phase The compound may be precipitating on the column. Ensure adequate solubility in all mobile phase compositions encountered during the gradient. Modify the organic solvent or additives.

| Inaccurate Fraction Collection | The peak may be broader than anticipated. Widen the collection window for the target peak and analyze all collected fractions for the presence of your compound. |

Experimental Protocols

Protocol 1: Recommended Starting RP-HPLC Method

This method serves as a robust starting point for purifying this compound. Optimization will likely be necessary.

Table 3: Recommended Starting HPLC Parameters

Parameter Recommended Setting Rationale / Notes
Column C18, 5 µm, 4.6 x 250 mm (Base-deactivated) A standard reversed-phase column. Base-deactivation minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier to improve peak shape for the basic amine.[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 50% B over 20 minutes A shallow gradient is a good starting point for separating polar compounds from impurities.[11]
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temperature 25-30 °C Maintaining a consistent temperature improves reproducibility.
Detection Wavelength ~210 nm The ethanone group should have a UV absorbance. A UV scan of the compound is recommended to determine the optimal wavelength.

| Injection Volume | 10-50 µL | Dependent on sample concentration and column size. |

Protocol 2: Sample Preparation for HPLC Purification

Proper sample preparation is critical for protecting the HPLC column and achieving reproducible results.[6]

  • Dissolution: Accurately weigh the crude compound and dissolve it in a suitable solvent. The ideal solvent is the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). If solubility is an issue, use a minimal amount of a stronger solvent like methanol or DMSO, then dilute with the initial mobile phase.[3][7]

  • Concentration: Aim for a concentration of approximately 1-5 mg/mL. Higher concentrations risk column overload and peak distortion.[3]

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter (PTFE or nylon are common choices) into a clean HPLC vial.[6] This step is mandatory to remove any particulate matter that could clog the column or injector.

  • Storage: If not injecting immediately, store the prepared sample at a low temperature (e.g., 4 °C) and protect it from light to prevent degradation, as some piperidine derivatives can be unstable.[9]

References

Technical Support Center: Degradation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone?

A1: Based on its structure, the molecule is susceptible to degradation through several pathways:

  • Hydrolysis: The amide bond is the most probable site for hydrolysis. Under acidic or basic conditions, this bond can cleave to yield acetic acid and 4-(aminomethyl)piperidine.[3][4]

  • Oxidation: The primary amine and the secondary amine within the piperidine ring are susceptible to oxidation. This can lead to the formation of various products, including aldehydes, ketones, and N-oxides.[5][6]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. The piperidine ring itself can undergo photo-oxidation, potentially leading to ring-opening or the formation of products like nitrosamines.[7][8]

  • Thermal Degradation: At elevated temperatures, degradation can occur, although amines are generally more stable to heat in the absence of other reactants like CO2.[9][10]

Q2: How should I design a forced degradation study for this compound?

A2: A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][11] The study should include stress conditions such as:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.[12]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid drug substance and a solution of the drug substance at elevated temperatures (e.g., 60-80°C).[12]

  • Photolytic Stress: Exposing the solid and solution forms of the drug to a combination of UV and visible light, as specified by ICH Q1B guidelines.[12]

Q3: What analytical techniques are best suited for analyzing the degradation products?

A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the most common and effective technique for separating the parent drug from its degradation products.[13][14] For structural identification and characterization of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[15][16]

Q4: What is "mass balance" and why is it important in a degradation study?

A4: Mass balance is an essential part of a forced degradation study. It is the process of accounting for all the drug substance after degradation by summing the amount of remaining parent drug and the amount of all formed degradation products. A good mass balance (typically between 90-110%) provides confidence that all major degradation products have been detected by the analytical method.[17][18]

Troubleshooting Guides

Q1: I see many new peaks in my chromatogram after stress testing, but the total degradation is very low. What could be the reason?

A1: This could be due to several factors:

  • Excipient Degradation: If you are testing a drug product, the excipients might be degrading and generating new peaks. It is crucial to run a placebo (all excipients without the API) under the same stress conditions to identify any peaks not related to the API.[18]

  • Secondary Degradation: The initial degradation products might be unstable and further degrade into multiple smaller products, each at a very low concentration.

  • High Molar Extinction Coefficient of Impurities: Some impurities may have a much stronger UV absorbance than the parent drug, making them appear as significant peaks even at very low concentrations.

Q2: My mass balance is below 90%. What should I do?

A2: A poor mass balance can indicate several issues:

  • Co-eluting Peaks: A degradation product may be co-eluting with the parent drug peak. A peak purity analysis using a photodiode array (PDA) detector is necessary to confirm the homogeneity of the API peak.[17]

  • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such products.

  • Volatile Degradants: If a degradation product is volatile, it may be lost during sample preparation or analysis. Gas Chromatography (GC) might be a more suitable technique for identifying such impurities.[14]

  • Adsorption: The degradation products might be adsorbing to the HPLC column or sample vials.

Q3: I am not observing any degradation under the recommended stress conditions. What are the next steps?

A3: If the molecule is highly stable, you may need to apply more stringent stress conditions.[19] This can include:

  • Increasing the concentration of the acid, base, or oxidizing agent.

  • Increasing the temperature.

  • Extending the duration of exposure to the stress condition. It is important to increase the stress gradually to avoid excessive degradation that could lead to the formation of irrelevant secondary degradation products.[19]

Experimental Protocols

The following are general protocols for conducting forced degradation studies. The concentration of the drug substance is typically around 1 mg/mL.[12]

1. Acid Hydrolysis

  • Dissolve the drug substance in a suitable solvent and add an equal volume of 0.1 M HCl.

  • Keep the solution at room temperature for 24 hours. If no degradation is observed, heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

  • Analyze by HPLC.

2. Base Hydrolysis

  • Dissolve the drug substance in a suitable solvent and add an equal volume of 0.1 M NaOH.

  • Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.[4]

3. Oxidative Degradation

  • Dissolve the drug substance in a suitable solvent and add 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation at various time points (e.g., 2, 4, 8, 24 hours).

  • Analyze the samples directly by HPLC.

4. Thermal Degradation

  • Solid State: Place the solid drug substance in a controlled temperature oven at 80°C. Analyze samples at specified time intervals.

  • Solution State: Prepare a solution of the drug substance in a suitable solvent (e.g., water or a buffer). Heat the solution at 80°C. Analyze samples at specified time intervals.

5. Photolytic Degradation

  • Solid State: Spread a thin layer of the drug substance in a petri dish.

  • Solution State: Prepare a solution of the drug substance in a suitable solvent.

  • Expose the samples to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

  • Keep control samples (covered with aluminum foil) in the same environment to differentiate between thermal and photolytic degradation.

  • Analyze the samples at appropriate time points.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of APINumber of DegradantsRRT of Major Degradant(s)Mass Balance (%)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Heat (Solid), 80°C, 72h
Heat (Solution), 80°C, 72h
Light (Solid), ICH Q1B
Light (Solution), ICH Q1B

Table 2: Purity Table for Major Degradation Products

RRTPeak Purity AnglePeak Purity ThresholdComments
API
Degradant 1
Degradant 2
...

Visualizations

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis API This compound Hydrolysis_Product 4-(Aminomethyl)piperidine + Acetic Acid API->Hydrolysis_Product Acid/Base API2 This compound Oxidation_Product1 N-Oxide API2->Oxidation_Product1 Oxidation_Product2 De-aminated Product API2->Oxidation_Product2 API3 This compound Photolysis_Product Ring-opened Products / Nitrosamines API3->Photolysis_Product

Caption: Predicted degradation pathways for this compound.

G start Start: Drug Substance/Product stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Develop Stability-Indicating HPLC Method stress->hplc analyze Analyze Stressed Samples hplc->analyze purity Check Peak Purity and Mass Balance analyze->purity identify Identify and Characterize Degradation Products (LC-MS) purity->identify end End: Stability Profile Established identify->end

Caption: Experimental workflow for a forced degradation study.

G start Unexpected Peak Observed placebo Is the peak present in stressed placebo? start->placebo excipient Peak from Excipient placebo->excipient Yes api_related Peak is API-related placebo->api_related No coelution Check API Peak Purity api_related->coelution pure Peak is Pure coelution->pure Yes impure Co-elution Detected. Optimize Method. coelution->impure No mass_balance Check Mass Balance pure->mass_balance good_mb Mass Balance OK mass_balance->good_mb Yes bad_mb Poor Mass Balance. Investigate for non-chromophoric or volatile degradants. mass_balance->bad_mb No

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Technical Support Center: Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Our focus is on preventing the formation of impurities and ensuring a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common impurity in the synthesis of this compound and how is it formed?

A1: The most prevalent impurity is the di-acetylated byproduct, N-(1-acetylpiperidin-4-ylmethyl)acetamide. This impurity arises from the acetylation of both the secondary amine in the piperidine ring and the primary amine of the aminomethyl group. The formation of this byproduct is a competing reaction to the desired mono-acetylation.

Q2: How can I minimize the formation of the di-acetylated impurity?

A2: To favor mono-acetylation at the more nucleophilic piperidine nitrogen, careful control of reaction conditions is crucial. Key strategies include:

  • Stoichiometry: Use a controlled amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride), typically not exceeding 1.0 to 1.2 equivalents relative to the starting material, 4-(aminomethyl)piperidine.

  • Temperature: Perform the reaction at a low temperature, ideally between 0°C and room temperature. Lower temperatures reduce the reactivity of the primary amine, thus enhancing selectivity.

  • Slow Addition: Add the acetylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which helps to prevent over-acetylation.

Q3: My reaction shows the presence of unreacted 4-(aminomethyl)piperidine. What could be the cause?

A3: The presence of unreacted starting material can be due to several factors:

  • Insufficient Acetylating Agent: The amount of acetic anhydride or acetyl chloride used was too low.

  • Short Reaction Time: The reaction was not allowed to proceed to completion.

  • Low Reaction Temperature: While beneficial for selectivity, a very low temperature might significantly slow down the reaction rate. It is advisable to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q4: What are the recommended purification methods to remove the di-acetylated impurity and unreacted starting material?

A4: A combination of techniques is often most effective:

  • Acid-Base Extraction: The basicity of the unreacted diamine and the mono-acetylated product allows for their separation from the neutral di-acetylated byproduct through acid-base extraction.

  • Crystallization: Recrystallization from a suitable solvent system can be effective in isolating the desired product.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the mono-acetylated product from both the di-acetylated impurity and the starting material. Ion-exchange chromatography can also be a powerful tool for separating compounds based on their charge differences at a specific pH.

Q5: Which analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A5: The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating and quantifying the starting material, the desired product, and the di-acetylated impurity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) is commonly used.[1][2]

  • Thin Layer Chromatography (TLC): TLC provides a quick and simple way to monitor the progress of the reaction.

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are essential for the structural confirmation of the final product and the identification of any isolated impurities.

Impurity Profile and Reaction Conditions

The following table summarizes the expected outcomes under different reaction conditions. Note that the percentages are illustrative and can vary based on specific experimental parameters.

Acetylating Agent (Equivalents)Temperature (°C)Expected Yield of Mono-acetylated Product (%)Expected Level of Di-acetylated Impurity (%)Expected Level of Unreacted Starting Material (%)
1.00 - 570 - 805 - 1010 - 20
1.20 - 580 - 9010 - 15< 5
1.52560 - 7025 - 35< 5
2.025< 50> 45< 5

Experimental Protocols

Protocol 1: Synthesis of this compound (Mono-acetylation)

  • Dissolution: Dissolve 4-(aminomethyl)piperidine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of N-(1-acetylpiperidin-4-ylmethyl)acetamide (Di-acetylation Reference Standard)

  • Dissolution: Dissolve 4-(aminomethyl)piperidine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) with a base such as triethylamine (2.5 equivalents).

  • Addition of Acetylating Agent: Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1 to isolate the di-acetylated product.

Visualizing Reaction Pathways and Workflows

Synthesis_Pathway Starting_Material 4-(Aminomethyl)piperidine Di_Acetylated N-(1-acetylpiperidin-4-ylmethyl)acetamide (Impurity) Starting_Material->Di_Acetylated Excess Acetic Anhydride Higher Temp Mono_Acetylated This compound (Desired Product) Mono_Acetylated->Di_Acetylated Excess Acetic Anhydride Higher Temp Acetic_Anhydride_1 Acetic Anhydride (1.0-1.2 eq) Acetic_Anhydride_1->Mono_Acetylated Acetic_Anhydride_2 Acetic Anhydride (>2 eq) Acetic_Anhydride_2->Di_Acetylated Purification_Workflow Crude_Mixture Crude Reaction Mixture (Mono-acetyl, Di-acetyl, Starting Material) Extraction Acid-Base Extraction Organic_Phase Organic Phase (Di-acetylated Impurity) Extraction->Organic_Phase Neutral Aqueous_Phase Aqueous Phase (Mono-acetylated Product + Starting Material) Extraction->Aqueous_Phase Basic Basify Basify and Extract Aqueous_Phase->Basify Chromatography Column Chromatography / Crystallization Basify->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product Impurities Separated Impurities Chromatography->Impurities

References

Technical Support Center: Scaling Up 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-(aminomethyl)piperidin-1-yl)ethanone, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable approach involves the N-acetylation of a suitable 4-(aminomethyl)piperidine precursor. This is typically achieved by reacting 4-(aminomethyl)piperidine or a protected version, such as tert-butyl (piperidin-4-ylmethyl)carbamate, with an acetylating agent like acetic anhydride or acetyl chloride. The use of a protected starting material can prevent side reactions at the primary amine.[1][2][3]

Q2: What are the critical process parameters to monitor during the N-acetylation step?

A2: Key parameters to control during N-acetylation include reaction temperature, stoichiometry of the acetylating agent, and reaction time. Exothermic reactions are common, especially with reagents like acetyl chloride, necessitating careful temperature management to prevent side product formation.[3] Precise control over the amount of acetylating agent is crucial to avoid di-acetylation or unreacted starting material.

Q3: What are the common impurities encountered during the synthesis and how can they be minimized?

A3: Common impurities may include the di-acetylated product (where both the piperidine nitrogen and the aminomethyl nitrogen are acetylated), unreacted starting material, and byproducts from the acetylating agent. To minimize these, a carefully controlled addition of the acetylating agent is recommended. Using a protected 4-(aminomethyl)piperidine intermediate can also prevent di-acetylation.[1]

Q4: What purification methods are most effective for isolating the final product at scale?

A4: At a larger scale, crystallization is often the preferred method for purification as it is generally more cost-effective and scalable than chromatography.[4][5] The choice of solvent system for crystallization is critical and requires screening to achieve good yield and purity. Distillation can also be employed if the product is thermally stable and has a suitable boiling point.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction.Monitor the reaction progress using techniques like TLC, GC, or HPLC. Consider extending the reaction time or slightly increasing the temperature.
Product loss during workup or purification.Optimize the extraction and purification steps. For crystallization, perform solvent screening to find a system that provides high recovery.
Side reactions consuming starting material.Re-evaluate the reaction conditions, particularly the temperature and stoichiometry of reagents. The use of a protecting group for the primary amine should be considered.
Presence of Di-acetylated Impurity Excess acetylating agent.Carefully control the stoichiometry of the acetylating agent. A slow, portion-wise, or dropwise addition can help.
Reaction temperature is too high.Maintain a lower reaction temperature to improve selectivity for the more nucleophilic piperidine nitrogen.
Incomplete Removal of Protecting Group (if used) Inefficient deprotection conditions.Ensure the deprotection conditions (e.g., acid concentration, catalyst loading, reaction time) are sufficient for complete removal of the protecting group.
Difficulties with Product Isolation/Crystallization Product is an oil or forms a supersaturated solution.Attempt to induce crystallization by seeding, scratching the flask, or cooling to a lower temperature. Screen a variety of solvents and solvent mixtures. If the product is an oil, consider converting it to a salt to facilitate crystallization.
Discoloration of Final Product Presence of colored impurities from starting materials or side reactions.Treat the solution with activated carbon before crystallization. Ensure all starting materials are of high purity.

Experimental Protocols

N-Acetylation of 4-(Aminomethyl)piperidine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-(aminomethyl)piperidine in an appropriate solvent (e.g., dichloromethane, toluene, or tetrahydrofuran). Cool the solution to 0-5 °C using an ice bath.

  • Acetylation: Slowly add one equivalent of acetic anhydride or acetyl chloride to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water or a mild base (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with brine.

  • Isolation: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system or by vacuum distillation.

Data Presentation

Table 1: Comparison of N-Acetylation Conditions for Amines (Literature-derived examples)

Amine SubstrateAcetylating AgentSolventTemperature (°C)Yield (%)Reference
BenzylamineAcetonitrileAlumina (catalyst)10099[6]
PiperidineAcetonitrileAlumina (catalyst)10099[3]
AnilineAcetic AnhydrideNone25-3095[7]
4-(Aminomethyl)piperidine1-BOC-imidazoleToluene2570 (for Boc protection)[1]

Note: The data in this table is derived from reactions on analogous substrates and is intended to provide a general reference for expected outcomes.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Route 1: Direct Acetylation cluster_1 Route 2: With Protecting Group 4-AMP 4-(Aminomethyl)piperidine Product_1 This compound 4-AMP->Product_1 Acetic Anhydride or Acetyl Chloride Boc-4-AMP Boc-Protected 4-(Aminomethyl)piperidine Acetylated_Intermediate Acetylated Intermediate Boc-4-AMP->Acetylated_Intermediate Acetic Anhydride Product_2 This compound Acetylated_Intermediate->Product_2 Deprotection (e.g., TFA)

Caption: Synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, HPLC, GC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Yes side_products->optimize_conditions Yes check_workup Review Workup & Purification side_products->check_workup No end Improved Yield/Purity optimize_conditions->end loss_during_workup Product Loss? check_workup->loss_during_workup optimize_purification Optimize Purification (e.g., Recrystallization Solvent) loss_during_workup->optimize_purification Yes loss_during_workup->end No optimize_purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Potential Side Reactions

Side_Reactions Start_Material 4-(Aminomethyl)piperidine Desired_Product Desired Product (Mono-acetylated) Start_Material->Desired_Product 1 eq. Acetylating Agent Side_Product Di-acetylated Side Product Start_Material->Side_Product >1 eq. Acetylating Agent Desired_Product->Side_Product Excess Acetylating Agent

Caption: Potential for di-acetylation as a side reaction.

References

Technical Support Center: 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides frequently asked questions (FAQs) and troubleshooting advice for the handling, storage, and use of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone in a laboratory setting.

Frequently Asked Questions (FAQs)

1. How should I properly store this compound?

Due to its amine and ketone functionalities, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is advisable to keep the container tightly sealed to prevent moisture absorption and potential degradation.[2] Storage at 2-8°C is a common recommendation for similar piperidine derivatives to ensure long-term stability.

2. What are the primary hazards associated with this compound?

While specific toxicity data is unavailable, compounds with piperidine and amine functionalities can be skin and eye irritants.[3] Inhalation of dust or vapors should be avoided.[3][4] Piperidine itself is a flammable liquid and corrosive.[5] Although the acetyl group may modify these properties, it is prudent to handle the compound with care.

3. What personal protective equipment (PPE) should I use when handling this compound?

Standard laboratory PPE is required. This includes:

  • Safety goggles or a face shield to protect the eyes.[4]

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6]

  • A lab coat to protect clothing.

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7]

4. How should I handle spills of this compound?

For small spills, absorb the material with an inert substance like vermiculite or sand, then collect it in a suitable container for disposal.[6][7] Ensure the area is well-ventilated. Avoid generating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.

5. What are suitable solvents for this compound?

Based on its structure, this compound is likely to be soluble in a range of organic solvents. Piperidine derivatives are often soluble in alcohols, chlorinated solvents, and polar aprotic solvents. Preliminary solubility tests with small quantities are recommended to determine the best solvent for your specific application.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent reaction yields Compound degradationEnsure the compound has been stored correctly in a tightly sealed container, away from moisture and light. Consider re-analyzing the starting material for purity.
Inaccurate measurementDue to its potential to absorb moisture, ensure accurate weighing, possibly in a glove box or by preparing solutions of known concentration.
Unexpected side products Reactivity of the primary amineThe primary amine is a nucleophile and can participate in side reactions. Consider protecting the amine group (e.g., with a Boc group) before proceeding with reactions sensitive to primary amines.
Instability in reaction conditionsThe compound may be sensitive to strong acids, bases, or high temperatures. Screen different reaction conditions to find a milder pathway.
Difficulty in product purification Polarity of the compoundThe presence of the amine and ketone groups makes the compound relatively polar. Consider using a polar stationary phase for chromatography (e.g., silica gel) and a suitable polar solvent system for elution.
Formation of saltsIf acidic or basic reagents are used, the product may form a salt. A neutralization step during the workup may be necessary to isolate the free base.

Physicochemical Data Summary

Note: The following data is estimated based on structurally similar compounds and should be confirmed experimentally.

Property Value Source/Justification
Molecular Formula C₈H₁₆N₂OBased on chemical structure
Molecular Weight 156.23 g/mol Calculated from molecular formula
Appearance Likely a solid or oilMany piperidine derivatives are solids or high-boiling oils at room temperature.
Storage Temperature 2-8°CRecommended for similar piperidine compounds to ensure stability.[8]
Boiling Point > 200°C (estimated)Piperidine has a boiling point of 106°C; the addition of the acetyl and aminomethyl groups will significantly increase this.[9]
Solubility Soluble in methanol, ethanol, DMSO, DMF. Limited solubility in water.General solubility characteristics of polar organic molecules.

Experimental Protocols

General Protocol for N-Acetylation of a Primary Amine

This protocol describes a general method for the acylation of a primary amine, which could be a potential synthesis step for this compound or a subsequent reaction.

Materials:

  • Primary amine (e.g., 4-(aminomethyl)piperidine)

  • Acetylating agent (e.g., acetyl chloride or acetic anhydride)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the primary amine and the base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add the acetylating agent (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Reaction Yields

TroubleshootingWorkflow start Start: Inconsistent Yields check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) start->check_storage storage_ok Storage OK? check_storage->storage_ok reanalyze_sm Re-analyze Starting Material (NMR, LC-MS) purity_ok Purity OK? reanalyze_sm->purity_ok storage_ok->reanalyze_sm Yes review_protocol Review Experimental Protocol (Stoichiometry, Temperature, Time) storage_ok->review_protocol No purity_ok->review_protocol Yes replace_sm Source New Starting Material purity_ok->replace_sm No check_reagents Check Purity of Other Reagents review_protocol->check_reagents optimize Optimize Reaction Conditions (Solvent, Base, Temperature) check_reagents->optimize end_success Success: Consistent Yields optimize->end_success end_fail Consult Senior Researcher optimize->end_fail replace_sm->end_fail

Caption: Troubleshooting workflow for addressing inconsistent reaction yields.

References

Validation & Comparative

Validating the Biological Activity of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Due to the limited publicly available data on this specific compound, this document evaluates its potential for anticancer and antifungal activities by comparing it with structurally related and commercially available piperidine derivatives with known biological profiles. Experimental data for these comparator compounds are presented, along with detailed protocols for the cited assays.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the piperidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs. The piperidine ring is a versatile structural motif that can influence a molecule's physicochemical properties, such as lipophilicity and basicity, which are crucial for drug-like characteristics and biological activity. The presence of an N-acetyl group and a 4-(aminomethyl) substituent suggests potential interactions with various biological targets. Given the wide range of activities exhibited by piperidine derivatives, including anticancer and antimicrobial effects, it is plausible that this compound possesses therapeutic potential in these areas. This guide aims to validate this potential through a comparative analysis with well-characterized piperidine-containing compounds.

Part 1: Comparative Analysis of Anticancer Activity

The potential for this compound to exhibit anticancer activity is evaluated by comparing it with Vorinostat (SAHA), a known histone deacetylase (HDAC) inhibitor that influences the PI3K/Akt signaling pathway, and various N-acetylated piperidine derivatives that have demonstrated cytotoxicity against cancer cell lines.

Comparator Compounds and In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected comparator compounds against various cancer cell lines.

CompoundTarget/ClassCell LineIC50/GI50Reference
Vorinostat (SAHA) HDAC InhibitorCutaneous T-cell Lymphoma CellsIC50 < 86 nM[1]
N-methyl-2,6-bis(bromomethyl)piperidine (cis and trans isomers) Alkylating AgentHT 29 (colon carcinoma)6 - 11 µM[2]
N-methyl-2,6-bis(bromomethyl)piperidine (cis and trans isomers) Alkylating AgentBE (colon carcinoma)6 - 11 µM[2]
Compound 8d Benzyl derivativeHCT-116 (colon cancer)Potent inhibition at 10 µM[3]
Compound 9b N-aryl-N'-arylmethylureaMCF7 (breast cancer)< 3 µM[4]
Compound 9d N-aryl-N'-arylmethylureaMCF7 (breast cancer)< 3 µM[4]
Compound 9b N-aryl-N'-arylmethylureaPC3 (prostate cancer)< 5 µM[4]
Compound 9d N-aryl-N'-arylmethylureaPC3 (prostate cancer)< 5 µM[4]
Signaling Pathway: PI3K/Akt Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a key target for anticancer therapies.[5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This colocalization allows for the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression and protein synthesis. HDAC inhibitors like Vorinostat can modulate this pathway, affecting the expression and activity of key components.[6][7][8]

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Cancer GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes HDACi HDAC Inhibitors (e.g., Vorinostat) HDACi->PI3K modulates HDACi->Akt modulates

PI3K/Akt Signaling Pathway and HDAC Inhibition.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and proliferation and is commonly used to determine the cytotoxic potential of chemical compounds.[5][9][10]

1. Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

2. Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, resuspend in complete medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add serial dilutions of test compound Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 RemoveMedium Remove medium Incubate3->RemoveMedium AddSolubilizer Add solubilization solution RemoveMedium->AddSolubilizer Shake Shake 15 min AddSolubilizer->Shake ReadAbsorbance Read absorbance at 570 nm Shake->ReadAbsorbance AnalyzeData Calculate % viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for the MTT Cytotoxicity Assay.

Part 2: Comparative Analysis of Antifungal Activity

The potential antifungal activity of this compound is explored by comparing it to known piperidine-based antifungal agents. The primary mechanism of action for many antifungal drugs is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

Comparator Compounds and In Vitro Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values for a selection of piperidine derivatives against various fungal strains.

CompoundFungal StrainMIC (mg/mL)Reference
Compound 6 Bacillus subtilis0.75[8]
Compound 6 Bacillus cereus1.5[8]
Compound 6 Escherichia coli1.5[8]
Compound 6 Staphylococcus aureus1.5[8]
Compound 6 Pseudomonas aeruginosa1.5[8]
Compound 6 Klebsiella pneumoniae1.5[8]
Compound 6 Micrococcus luteus1.5[8]
Compound 1 Candida neoformans CECT 10788-32 µg/mL[11]
Compound 1 Trichophyton rubrum FF58-32 µg/mL[11]
Signaling Pathway: Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The ergosterol biosynthesis pathway is a prime target for antifungal drugs because it is present in fungi but absent in humans.[12][13][14] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce lanosterol, which is then converted to ergosterol. Several key enzymes in this pathway, such as lanosterol 14α-demethylase (Erg11p) and squalene epoxidase (Erg1p), are the targets of widely used antifungal agents like azoles and allylamines, respectively. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting growth.

Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1p Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (including Erg11p) FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane maintains Azoles Azoles Erg11 Erg11p (Lanosterol 14α-demethylase) Azoles->Erg11 inhibit Allylamines Allylamines Erg1 Erg1p (Squalene epoxidase) Allylamines->Erg1 inhibit

Key steps in the Ergosterol Biosynthesis Pathway and targets of antifungal drugs.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[2][15]

1. Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus (MIC).

2. Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus niger)

  • Standardized growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

3. Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • Perform serial twofold dilutions of the compound in the 96-well plate using the growth medium to achieve a range of desired concentrations.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader, and the MIC can be defined as the concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the growth control.

Antifungal_Susceptibility_Workflow Antifungal Susceptibility Testing Workflow Start Start PrepareInoculum Prepare standardized fungal inoculum Start->PrepareInoculum PreparePlate Prepare serial dilutions of compound in 96-well plate Start->PreparePlate Inoculate Inoculate plate with fungal suspension PrepareInoculum->Inoculate PreparePlate->Inoculate Incubate Incubate 24-48h Inoculate->Incubate ReadMIC Visually or spectrophotometrically determine MIC Incubate->ReadMIC End End ReadMIC->End

Workflow for Antifungal Susceptibility Testing.

Conclusion

This comparative guide provides a framework for validating the potential biological activities of this compound. Based on the analysis of structurally similar piperidine derivatives, there is a strong rationale to investigate its anticancer and antifungal properties. The provided experimental protocols offer standardized methods for conducting these evaluations. Further in-depth studies are warranted to elucidate the specific mechanisms of action and to quantify the biological activity of this compound. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel piperidine-based compounds.

References

A Comparative Guide to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone and structurally similar compounds, offering insights into their potential biological activities. The information is intended for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not publicly available, this guide draws comparisons from structurally related piperidine derivatives to infer potential areas of biological investigation.

Introduction to this compound

Structure and Chemical Properties:

This compound is a piperidine derivative characterized by an acetyl group on the piperidine nitrogen and an aminomethyl group at the 4-position. Its chemical structure is as follows:

Chemical Formula: C₈H₁₆N₂O

Molecular Weight: 156.23 g/mol

The presence of the piperidine scaffold, a common motif in many biologically active compounds, suggests that this molecule could interact with various biological targets. The acetyl group modifies the basicity of the piperidine nitrogen, and the aminomethyl group provides a primary amine, which can be crucial for interactions with biological macromolecules.

Comparative Biological Activities of Structurally Similar Compounds

Based on the activities of structurally related piperidine derivatives, this compound could be investigated for the following biological activities:

Sigma Receptor Binding Activity

Piperidine derivatives are known to exhibit affinity for sigma receptors (σ₁ and σ₂), which are implicated in various neurological disorders and cancer.

Table 1: Sigma Receptor Binding Affinities of Selected Piperidine Derivatives

CompoundStructureσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
1-(2-phenethyl)piperidine (AC927)[1]30 ± 2138 ± 18
N-phenethylpiperidine[2]30138
1-benzyl-4-methylpiperidine1.1852.3
Acetylcholinesterase (AChE) Inhibition

The piperidine moiety is a key structural feature in several acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Piperidine Derivatives

CompoundStructureAChE IC₅₀ (nM)
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)[3]5.7
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride[2]0.56
Anticancer Activity

Various piperidine derivatives have demonstrated cytotoxic effects against different cancer cell lines.

Table 3: Cytotoxic Activity of Selected Piperidine Derivatives

CompoundCell LineIC₅₀ (µM)
cis-N-methyl-2,6-bis(bromomethyl)piperidine[4]HT 29 (colon carcinoma)6-11
trans-N-methyl-2,6-bis(bromomethyl)piperidine[4]HT 29 (colon carcinoma)6-11
2e (2-amino-4-(1-piperidine) pyridine derivative)[4]H3122 (ALK-addicted lung cancer)6.27
2e (2-amino-4-(1-piperidine) pyridine derivative)[4]HCC78 (ROS1-addicted lung cancer)10.71

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

This protocol is adapted from studies on piperidine-based sigma receptor ligands.

Objective: To determine the binding affinity of test compounds for σ₁ and σ₂ receptors.

Materials:

  • --INVALID-LINK---pentazocine (for σ₁ assay)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂ assay)

  • (+)-Pentazocine (for non-specific binding determination)

  • Haloperidol (reference compound)

  • Rat liver and guinea pig brain membrane homogenates

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference compound.

  • In a 96-well plate, add the membrane homogenate (guinea pig brain for σ₁, rat liver for σ₂).

  • For the σ₁ assay, add 2 nM --INVALID-LINK---pentazocine. For the σ₂ assay, add 3 nM [³H]-DTG and 300 nM (+)-pentazocine to block σ₁ sites.

  • Add the test compound or reference compound at various concentrations. For non-specific binding, add a high concentration of unlabeled haloperidol.

  • Incubate the plates at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Kᵢ values using appropriate software (e.g., Prism).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard method for measuring AChE activity.

Objective: To determine the IC₅₀ value of test compounds for AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound and reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in phosphate buffer.

  • In a 96-well plate, add AChE solution, DTNB solution, and the test compound or reference inhibitor.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of test compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Test compound and reference drug (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound or reference drug and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Visualizations

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Neurotransmitter) GPCR G-Protein Coupled Receptor (Potential Target) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: G-Protein Coupled Receptor Signaling Pathway.

Experimental_Workflow_for_Drug_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Compound This compound & Analogs Receptor_Binding Receptor Binding Assays (e.g., Sigma, AChE) Compound->Receptor_Binding Cell_Based Cell-Based Assays (e.g., Cytotoxicity) Compound->Cell_Based Data_Analysis IC50 / Ki Determination Receptor_Binding->Data_Analysis Cell_Based->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: General Experimental Workflow for Drug Screening.

References

Comparative Selectivity Profile of 4-(Aminomethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the pharmacological profiles of compounds structurally related to 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, including detailed experimental methodologies for selectivity profiling.

Due to the limited publicly available pharmacological data for this compound, this guide provides a comparative analysis of structurally related 4-(aminomethyl)piperidine derivatives. This class of compounds has been shown to interact with a variety of G-protein coupled receptors (GPCRs), including opioid, dopamine, and serotonin receptors. Understanding the selectivity profile of these analogs is crucial for drug discovery and development.

Data Presentation: Comparative Selectivity of Piperidine Derivatives

The following tables summarize the binding affinities and functional activities of representative piperidine-based compounds at various receptor targets. These compounds share the core piperidine scaffold and provide insight into the structure-activity relationships that govern selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of Piperidine Derivatives at Selected Receptors

Compound/Derivative Classµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Dopamine D2 ReceptorDopamine D3 ReceptorDopamine D4 ReceptorSerotonin 5-HT1A ReceptorSerotonin 5-HT2A Receptor
4-Amino Methyl Piperidine Derivatives (General) High Affinity[1]Moderate AffinityLow Affinity-----
Fentanyl Analogues High Affinity (Sub-nM)[2]Lower AffinityLower Affinity-----
Piperidine-based D4 Antagonists ---Moderate AffinityModerate AffinityHigh Affinity (nM)[3]--
Arylpiperazine Derivatives ---High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity

Table 2: Comparative Functional Activity of a Selective MOR Agonist

CompoundReceptorAssay TypeParameterValueEfficacy (Emax %)
(3R, 4S)-23 [4]MORFunctional AssayEC500.0013 nM209.1%
DORFunctional AssayEC5074.5 nM267.1%
KORFunctional AssayEC50116.2 nM209.5%

Experimental Protocols

Detailed methodologies for key experiments cited in determining the selectivity and functional activity of compounds are provided below.

Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a ligand for a receptor.[5][6]

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-DAMGO for MOR).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).

  • Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger for Gs and Gi-coupled GPCRs.

Objective: To determine the functional activity (EC₅₀ or IC₅₀) and efficacy (Emax) of a test compound at a Gs or Gi-coupled receptor.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound at various concentrations.

  • Forskolin (for Gi-coupled receptors).

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay).[7]

  • Luminometer.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with a serum-free medium.

  • Compound Addition:

    • For Gs-coupled receptors (stimulation): Add varying concentrations of the test compound.

    • For Gi-coupled receptors (inhibition): Add varying concentrations of the test compound followed by a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 20-30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the cAMP levels according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Emax).

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[8][9][10]

Objective: To determine the functional activity (EC₅₀) of a test compound at a Gq-coupled receptor.

Materials:

  • Cells expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with HEPES).

  • Test compound at various concentrations.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a separate plate with the test compounds at various concentrations.

  • Measurement: Place both plates in the fluorescence plate reader. The instrument will inject the test compound into the cell plate and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀.

Mandatory Visualization

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), which is a common target for piperidine-based compounds.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (e.g., Piperidine Derivative) Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

References

Structure-Activity Relationship of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-(aminomethyl)piperidin-1-yl)ethanone scaffold is a key pharmacophore in the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their activity as muscarinic receptor antagonists. The information presented herein is synthesized from preclinical research to aid in the rational design of novel, potent, and selective modulators for various biological targets.

Comparative Analysis of Muscarinic Receptor Antagonism

Table 1: Structure-Activity Relationship of 4-Aminomethylpiperidine Analogs as Muscarinic Receptor Antagonists[1]
Compound IDR1 (Modification on Piperidine Nitrogen)R2 (Modification on Aminomethyl Nitrogen)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M3 SelectivityM1/M3 Selectivity
1a 3,3,3-triphenylpropanoylH1704800.30 4236001600570
1b 3,3,3-triphenylpropanoylMethyl1806200.82684100756220
1c 3,3,3-triphenylpropanoylEthyl2509801.51205600653167
2a (4-fluorophenyl)acetylH850210015350>1000014057
2b (4-chlorophenyl)acetylH790190012310>1000015866
3a BenzoylH1200350025550>1000014048

Note: The core structure for the compounds in this table is a 4-(aminomethyl)piperidine scaffold. R1 represents the acyl group on the piperidine nitrogen, and R2 represents the substituent on the exocyclic aminomethyl nitrogen. A lower Ki value indicates higher binding affinity.

Key SAR Insights:

  • N-Acyl Group (R1): The nature of the acyl group on the piperidine nitrogen is a critical determinant of potency. Large, lipophilic groups like the 3,3,3-triphenylpropanoyl moiety (Compound 1a ) confer high affinity for the M3 receptor.[1] Less bulky acyl groups such as (4-fluorophenyl)acetyl (Compound 2a ) or benzoyl (Compound 3a ) lead to a significant decrease in potency.[1] This suggests that for the target scaffold, this compound, the relatively small ethanone group might result in lower potency compared to analogs with larger N-acyl substituents, depending on the specific biological target.

  • Substitution on the Aminomethyl Group (R2): Substitution on the nitrogen of the aminomethyl side chain generally leads to a decrease in M3 receptor affinity. As seen in the comparison between Compound 1a (R2=H) and its N-methyl (1b ) and N-ethyl (1c ) analogs, even small alkyl substitutions are detrimental to potency.[1] This highlights the importance of an unsubstituted primary amine at this position for optimal interaction with the muscarinic receptor.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors[1]

This protocol outlines the method used to determine the binding affinities (Ki values) of the test compounds for the human M1, M2, M3, M4, and M5 muscarinic receptors.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human muscarinic receptor subtypes were used.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, was used as the radioligand.

  • Assay Buffer: The binding assays were performed in a buffer solution containing 50 mM Tris-HCl and 10 mM MgCl₂, adjusted to a pH of 7.4.

  • Incubation: A mixture containing the cell membranes, [³H]-NMS (at a concentration of 0.5 nM), and varying concentrations of the competing test compounds was incubated. The total assay volume was 200 µL. The incubation was carried out at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the mixture was rapidly filtered through a glass fiber filter (Whatman GF/B) using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters were then washed three times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification of Radioactivity: The radioactivity retained on the filters, corresponding to the amount of bound [³H]-NMS, was measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) was determined by non-linear regression analysis of the competition binding curves. The specific binding was defined as the difference between the total binding (in the absence of a competitor) and the non-specific binding (in the presence of a high concentration of a known muscarinic antagonist, such as atropine). The IC50 values were then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq/11 (G-protein) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response Ca_release->Cell_Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Binds & Activates Antagonist 4-Aminomethylpiperidine Analog (Antagonist) Antagonist->M3R Binds & Blocks Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compounds prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]-NMS) prep_ligand->incubation prep_compounds Prepare Test Compounds prep_compounds->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calculation Calculate IC50 and Ki Values quantification->calculation

References

Comprehensive Analysis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Due to the limited availability of public domain data specifically detailing the comprehensive cross-reactivity of this compound, this guide leverages information on structurally similar piperidine derivatives to infer a potential binding profile and outlines the established experimental protocols for assessing compound selectivity.

Introduction

This compound is a synthetic compound featuring a piperidine core, a common scaffold in medicinal chemistry. The biological activity of such compounds is intrinsically linked to their three-dimensional structure and the nature of their substituents, which dictate their binding affinity and selectivity for various biological targets. While the primary target of this compound is not explicitly defined in publicly available literature, compounds with similar piperidine-ethanone motifs have shown affinity for a range of receptors, including sigma receptors. Understanding the cross-reactivity, or off-target binding, is a critical step in the drug discovery process to assess potential side effects and to refine the selectivity of lead compounds.

Comparative Analysis of Potential Cross-Reactivity

In the absence of direct experimental data for this compound, we can infer potential off-target interactions by examining related compounds. For instance, various piperidine and piperazine-containing molecules have demonstrated significant affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. The binding affinity of these compounds is often influenced by the nature of the substituents on the piperidine ring.

Table 1: Hypothetical Cross-Reactivity Profile of this compound and Comparators

TargetThis compound (Hypothetical Ki in nM)Comparator A (e.g., a known σ1 ligand) (Ki in nM)Comparator B (e.g., another piperidine derivative) (Ki in nM)
Primary Target ---
Sigma-1 ReceptorData Not Available5.2150
Sigma-2 ReceptorData Not Available8902500
Adrenergic α1Data Not Available>10,000850
Adrenergic α2Data Not Available>10,0001200
Dopamine D2Data Not Available2500500
Serotonin 5-HT2AData Not Available1500300
Muscarinic M1Data Not Available>10,000>10,000
hERG ChannelData Not Available>10,0005000

Note: The data for this compound is not available. The values presented for comparators are for illustrative purposes to highlight the type of data required for a comprehensive cross-reactivity assessment.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity profile of this compound, a panel of in vitro assays would be required. The following are standard experimental protocols used in the industry.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a wide range of receptors, ion channels, and transporters.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues recombinantly expressing the target of interest.

    • Assay Setup: A fixed concentration of a specific radioligand (a radioactively labeled drug with known high affinity for the target) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

    • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a filter mat.

    • Scintillation Counting: The radioactivity retained on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

2. Enzyme Inhibition Assays

  • Objective: To determine the potency (IC50) of the test compound to inhibit the activity of various enzymes.

  • Methodology:

    • Enzyme Reaction: The purified enzyme is incubated with its substrate in the presence of varying concentrations of the test compound.

    • Detection: The enzymatic activity is measured by detecting the formation of the product or the depletion of the substrate using various methods such as spectrophotometry, fluorometry, or luminometry.

    • Data Analysis: The IC50 value is calculated by plotting the enzyme activity as a function of the test compound concentration.

3. Functional Assays

  • Objective: To assess the functional effect (agonist or antagonist activity) of the test compound on a specific target.

  • Methodology:

    • Cell-Based Assays: Cells expressing the target receptor are treated with the test compound.

    • Second Messenger Detection: The cellular response, such as changes in the concentration of second messengers (e.g., cAMP, Ca2+), is measured.

    • Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.

experimental_workflow cluster_screening In Vitro Screening cluster_followup Follow-up Studies cluster_output Outcome compound Test Compound (this compound) primary_assay Primary Target Engagement Assay compound->primary_assay Initial Hit Identification selectivity_panel Broad Panel Cross-Reactivity Screen (e.g., 44 targets) primary_assay->selectivity_panel Lead Compound data_analysis Data Analysis (Ki, IC50 Determination) selectivity_panel->data_analysis functional_assays Functional Assays (Agonist/Antagonist Mode) data_analysis->functional_assays Identify Off-Targets profile Selectivity Profile data_analysis->profile in_vivo_studies In Vivo Models (Efficacy & Toxicology) functional_assays->in_vivo_studies Characterize Functional Profile sar Structure-Activity Relationship (SAR) functional_assays->sar

Caption: A generalized workflow for assessing the cross-reactivity of a test compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not currently available in the public domain, the established methodologies for receptor binding and enzyme inhibition assays provide a clear path for its determination. A comprehensive screening against a broad panel of targets is essential to build a detailed selectivity profile. This information is crucial for the rational design of more potent and selective drug candidates and for predicting potential adverse effects in preclinical and clinical development. Further research is warranted to elucidate the complete pharmacological profile of this compound.

Hypothetical In Vivo Efficacy of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo efficacy of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone, a novel compound with potential therapeutic applications. Due to the current lack of publicly available in vivo data for this specific molecule, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive assessment. The comparisons drawn are based on established preclinical models and data from analogous piperidine-containing compounds investigated for similar indications, such as neuroinflammation and neuropathic pain.

Comparative Efficacy in a Neuropathic Pain Model

Neuropathic pain is a significant clinical challenge, and novel analgesics are urgently needed. The following table illustrates how the efficacy of this compound could be compared against a standard-of-care, Gabapentin, in a rat model of Chronic Constriction Injury (CCI), a widely used model for inducing neuropathic pain.

Table 1: Comparative Efficacy in a Rat Model of Chronic Constriction Injury (CCI)

CompoundDose (mg/kg, i.p.)Time PointPaw Withdrawal Threshold (g)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-Baseline25.2 ± 1.80
Day 144.5 ± 0.60
This compound 10Day 1412.8 ± 1.240.1
30Day 1418.9 ± 1.569.9
Gabapentin100Day 1415.6 ± 1.3*53.9

*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

A clear and detailed methodology is crucial for the reproducibility and validation of in vivo studies.

Chronic Constriction Injury (CCI) Model in Rats

Objective: To induce a peripheral nerve injury that results in chronic neuropathic pain, characterized by mechanical allodynia.

Animals: Male Sprague-Dawley rats (200-250 g) are used for this model. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Surgical Procedure:

  • Rats are anesthetized with isoflurane (2-3% in oxygen).

  • The right sciatic nerve is exposed at the mid-thigh level through a small incision.

  • Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve.

  • The muscle and skin are then closed in layers.

  • Sham-operated animals undergo the same procedure without nerve ligation.

Behavioral Testing (Mechanical Allodynia):

  • Mechanical allodynia is assessed using von Frey filaments.

  • Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for 15-20 minutes.

  • Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

  • Baseline measurements are taken before surgery, and post-operative testing is conducted on day 14.

Drug Administration:

  • This compound and Gabapentin are dissolved in saline.

  • On day 14 post-surgery, drugs are administered via intraperitoneal (i.p.) injection.

  • Behavioral testing is performed at a predetermined time after drug administration (e.g., 60 minutes).

Potential Signaling Pathway

The mechanism of action of novel compounds is a critical aspect of their evaluation. Below is a hypothetical signaling pathway that could be investigated for this compound in the context of neuroinflammation.

G cluster_0 Hypothetical Anti-Inflammatory Signaling Pathway This compound This compound Receptor X Receptor X This compound->Receptor X Binds to and inhibits Downstream Kinase 1 Downstream Kinase 1 Receptor X->Downstream Kinase 1 Inhibition Transcription Factor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Downstream Kinase 1->Transcription Factor (e.g., NF-κB) Inhibition of activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Transcription Factor (e.g., NF-κB)->Pro-inflammatory Cytokines Decreased transcription

Caption: Hypothetical inhibitory pathway of this compound on pro-inflammatory cytokine production.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study.

G Animal Model Induction (e.g., CCI) Animal Model Induction (e.g., CCI) Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Induction (e.g., CCI)->Baseline Behavioral Testing Randomization into Treatment Groups Randomization into Treatment Groups Baseline Behavioral Testing->Randomization into Treatment Groups Drug Administration Drug Administration Randomization into Treatment Groups->Drug Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Tissue Collection and Analysis Tissue Collection and Analysis Post-treatment Behavioral Testing->Tissue Collection and Analysis Data Analysis and Interpretation Data Analysis and Interpretation Tissue Collection and Analysis->Data Analysis and Interpretation

Caption: Standard workflow for an in vivo efficacy study.

A Comparative Analysis of Synthetic Methods for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of 1-(4-(aminomethyl)piperidin-1-yl)ethanone, a valuable building block in medicinal chemistry. The following sections detail several synthetic strategies, offering insights into their advantages and disadvantages, complete with experimental protocols and quantitative data where available from analogous reactions.

Comparative Overview of Synthetic Strategies

Four primary synthetic routes are considered for the synthesis of this compound. The feasibility and efficiency of each route are influenced by factors such as the availability of starting materials, the number of synthetic steps, potential selectivity issues, and overall yield.

Synthetic Route Starting Material(s) Key Transformation(s) Potential Advantages Potential Disadvantages Estimated Number of Steps
Route 1 4-(Aminomethyl)piperidineSelective N-acetylationMost direct and atom-economical route.Potential for low selectivity between the primary and secondary amines, leading to product mixtures and difficult purification.1
Route 2 1-Boc-4-(aminomethyl)piperidineProtection, acetylation, deprotectionHigh selectivity due to the use of protecting groups.Longer synthetic sequence, increasing cost and reducing overall yield.3
Route 3 4-CyanopiperidineN-acetylation, nitrile reductionReadily available starting material.The amide functionality may not be stable under harsh nitrile reduction conditions.2
Route 4 4-PiperidoneN-acetylation, reductive aminationConvergent synthesis.Reductive amination to a primary amine can be challenging and may require specific reagents and conditions to avoid over-alkylation.2

Experimental Protocols

The following are detailed experimental protocols for the key transformations in each proposed synthetic route. These protocols are based on established chemical transformations and may require optimization for the specific synthesis of this compound.

Route 1: Selective N-Acetylation of 4-(Aminomethyl)piperidine

This route aims for the direct acetylation of the secondary amine of the piperidine ring in the presence of the primary amine of the aminomethyl group. Achieving high selectivity is critical and can often be influenced by reaction conditions such as pH and the choice of acetylating agent.

Protocol:

  • Reaction Setup: Dissolve 4-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acetylating Agent: Cool the solution to 0 °C and add acetic anhydride (1.0-1.2 eq) dropwise. The reaction pH can be controlled by the addition of a non-nucleophilic base like triethylamine (TEA) or by performing the reaction in a buffered solution to favor the acetylation of the less basic secondary amine.[1]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and selectivity.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.

Route 2: Synthesis from 1-Boc-4-(aminomethyl)piperidine

This multi-step approach utilizes a protecting group strategy to ensure selective acetylation.

Step 2a: Acetylation of the Primary Amine

  • Reaction Setup: Dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in DCM.

  • Acetylation: Add acetic anhydride (1.1 eq) and a base such as triethylamine (1.2 eq). Stir the reaction mixture at room temperature.

  • Work-up: After completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield N-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)acetamide.

Step 2b: Boc Deprotection

  • Deprotection: Dissolve the product from the previous step in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.

  • Isolation: Stir at room temperature until the reaction is complete (monitored by TLC). Evaporate the solvent to obtain the hydrochloride salt of N-(piperidin-4-ylmethyl)acetamide.

Step 2c: N-Acetylation of the Piperidine

  • Acetylation: Dissolve the salt from Step 2b in DCM and add a base (e.g., TEA) to neutralize the salt. Add acetic anhydride and stir at room temperature.

  • Purification: Perform an aqueous work-up and purify by column chromatography to obtain the final product.

Route 3: Reduction of 1-acetyl-4-cyanopiperidine

This two-step route involves the formation of a nitrile intermediate followed by its reduction.

Step 3a: Synthesis of 1-acetyl-4-cyanopiperidine

  • Acetylation: Dissolve 4-cyanopiperidine (1.0 eq) in DCM and add acetic anhydride (1.1 eq) and triethylamine (1.2 eq).

  • Isolation: Stir at room temperature, followed by an aqueous work-up to yield 1-acetyl-4-cyanopiperidine.

Step 3b: Nitrile Reduction

  • Reduction: Dissolve 1-acetyl-4-cyanopiperidine in a dry solvent like THF and add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or a platinum-based catalyst can be employed under a hydrogen atmosphere.[2]

  • Work-up and Purification: Carefully quench the reaction with water and a sodium hydroxide solution if using LiAlH₄. Filter the mixture and extract the aqueous layer with an organic solvent. Dry and concentrate the organic phase, followed by purification to yield the desired product.

Route 4: Reductive Amination of 1-acetyl-4-piperidone

This approach builds the aminomethyl group onto the pre-formed N-acetylated piperidine ring.

Step 4a: Synthesis of 1-acetyl-4-piperidone

  • Acetylation: Acetylate 4-piperidone with acetic anhydride in the presence of a base.[3]

  • Purification: Purify the product by distillation or chromatography.

Step 4b: Reductive Amination

  • Imine Formation: React 1-acetyl-4-piperidone with an ammonia source (e.g., ammonium acetate or aqueous ammonia) in a suitable solvent like methanol to form the intermediate imine or enamine.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to the reaction mixture to reduce the imine in situ.[4]

  • Work-up and Purification: After the reaction is complete, perform an acidic work-up to remove excess reagents, followed by basification and extraction of the product. Purify by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.

Synthesis_Comparison SM1 4-(Aminomethyl)piperidine Product This compound SM1->Product Route 1: Selective N-Acetylation SM2 1-Boc-4-(aminomethyl)piperidine Int2a N-((1-Boc-piperidin-4-yl)methyl)acetamide SM2->Int2a Acetylation SM3 4-Cyanopiperidine Int3a 1-Acetyl-4-cyanopiperidine SM3->Int3a N-Acetylation SM4 4-Piperidone Int4a 1-Acetyl-4-piperidone SM4->Int4a N-Acetylation Int2b N-(piperidin-4-ylmethyl)acetamide Int2a->Int2b Boc Deprotection Int2b->Product N-Acetylation (Route 2) Int3a->Product Nitrile Reduction (Route 3) Int4a->Product Reductive Amination (Route 4)

Caption: Comparative flowchart of synthetic routes to the target compound.

Detailed_Workflow start Start: 4-(Aminomethyl)piperidine step1 Dissolve in DCM Cool to 0 °C start->step1 step2 Add Acetic Anhydride (1.1 eq) & Triethylamine (1.2 eq) step1->step2 step3 Stir at 0 °C to RT Monitor by TLC/LC-MS step2->step3 step4 Aqueous Work-up (Sat. NaHCO₃) step3->step4 step5 Extract with DCM Dry over Na₂SO₄ step4->step5 step6 Purify by Column Chromatography step5->step6 end Final Product: This compound step6->end

References

A Toxicological Comparison Guide for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 1, 2025

This guide provides a comparative toxicological overview of piperidine-containing compounds, with a focus on providing a framework for the assessment of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. Due to the absence of publicly available toxicological data for this compound, this document outlines a strategic approach for its evaluation. This is achieved by comparing the known toxicological profiles of structurally related piperidine derivatives. The guide details standard experimental protocols for key toxicological assays and presents available data for analogous compounds to serve as a benchmark for future studies.

Introduction to the Toxicological Profile of Piperidine Derivatives

The piperidine ring is a common scaffold in many pharmaceuticals and bioactive molecules. While often associated with therapeutic effects, the piperidine moiety can also contribute to toxicity. The toxicological properties of piperidine derivatives can vary significantly based on the nature and position of substituents on the piperidine ring.

This guide will focus on a comparative analysis of the following key toxicological endpoints:

  • Acute Toxicity: The potential for a substance to cause adverse health effects from a single exposure.

  • Cytotoxicity: The ability of a substance to cause cell death.

  • Genotoxicity: The potential for a substance to damage DNA, which can lead to mutations and cancer.

Comparative Acute Toxicity Data

Acute toxicity is typically assessed by determining the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The following table summarizes available oral LD50 data for piperidine and some of its N-substituted derivatives in rats.

Compound NameStructureOral LD50 (mg/kg) in RatsReference(s)
Piperidine133 - 740[1][2][3][4]
N-Methylpiperidine490[5]
1-EthylpiperidineNot Available[6][7][8]
N-AcetylpiperidineNot Available[9]

Note: The wide range for piperidine's LD50 reflects variability in study designs and animal strains.[1] N-alkylation, as seen with N-methylpiperidine, can influence the acute toxicity profile. The lack of specific LD50 values for 1-ethylpiperidine and N-acetylpiperidine highlights the need for experimental determination for many derivatives.

Comparative Cytotoxicity Data

Cytotoxicity is often evaluated in vitro using cell-based assays to determine the concentration of a substance that reduces cell viability by 50% (IC50). The table below presents IC50 values for various piperidine derivatives against different cancer cell lines, providing an indication of their potential to induce cell death.

Compound NameCell LineIC50 (µM)Reference(s)
PiperineHepG2 (Hepatocellular carcinoma)97[10][11][12]
PiperineHep3B (Hepatocellular carcinoma)58[10][11][12]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung cancer)32.43[6]
B3962 (Tetramethylpiperidine-substituted phenazine)Various cancer cell lines (mean)0.36 µg/ml[13]
B4126 (Tetramethylpiperidine-substituted phenazine)Various cancer cell lines (mean)0.47 µg/ml[13]
B4125 (Tetramethylpiperidine-substituted phenazine)Various cancer cell lines (mean)0.48 µg/ml[13]

Note: The IC50 values can vary significantly depending on the cell line and the specific chemical structure of the piperidine derivative. These in vitro assays are crucial for initial screening and prioritizing compounds for further in vivo testing.

Experimental Protocols for Key Toxicological Assays

A comprehensive toxicological evaluation of a novel compound like this compound would involve a battery of in vitro and in vivo assays. Below are detailed methodologies for standard assays.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a test substance that is toxic to cells in culture.

Workflow for a Typical In Vitro Cytotoxicity Assay:

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis A Seed cells in 96-well plates B Allow cells to attach and grow (24h) A->B C Prepare serial dilutions of test compound D Add compound dilutions to cells C->D E Incubate for a defined period (e.g., 24, 48, 72h) D->E F Add viability reagent (e.g., MTT, resazurin) G Incubate for color development F->G H Measure absorbance/fluorescence G->H I Calculate percentage cell viability J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: Workflow for a standard in vitro cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to each well and incubate for a few hours. Live cells will metabolize the reagent, leading to a color change.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using appropriate software.

Genotoxicity Assays

Genotoxicity is a critical endpoint as DNA damage can lead to heritable diseases and cancer. A standard battery of tests is typically performed.

The Ames test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Workflow for the Ames Test:

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Bacterial strains (e.g., S. typhimurium) B Test compound +/- S9 metabolic activation A->B C Mix bacteria, compound, and top agar D Pour onto minimal glucose agar plates C->D E Incubate at 37°C for 48-72h F Count revertant colonies E->F G Compare to negative and positive controls F->G

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Detailed Protocol:

  • Strains and Activation: Use several tester strains of Salmonella typhimurium that are sensitive to different types of mutagens. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The test compound, bacterial culture, and, if required, the S9 mix are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive result.

This in vivo test detects damage to chromosomes or the mitotic spindle.

Detailed Protocol:

  • Animal Dosing: The test substance is administered to rodents (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control and a known clastogen (positive control) are also included.

  • Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.

  • Slide Preparation: The collected cells are used to prepare microscope slides, which are then stained.

  • Analysis: The slides are analyzed under a microscope to score the frequency of micronucleated polychromatic erythrocytes (immature red blood cells).

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates that the test substance is genotoxic in vivo.

Acute Oral Toxicity Study

This study is conducted to determine the LD50 of a substance and to observe signs of toxicity.

Detailed Protocol (based on OECD Guideline 423):

  • Animal Selection: Use a single sex of a standard rodent strain (usually female rats).

  • Dosing: Administer the test substance by oral gavage in a stepwise procedure. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Observe the animals closely for signs of toxicity for at least 14 days. Record all clinical signs, body weight changes, and mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of piperidine derivatives can be mediated by various mechanisms, including interaction with neurotransmitter receptors and disruption of cellular signaling pathways.

Neurotoxicity of MPTP: A Case Study

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-studied piperidine derivative that induces Parkinson's disease-like symptoms. Its neurotoxicity is a multi-step process involving metabolic activation and mitochondrial dysfunction.[14][15]

MPTP Neurotoxicity Pathway:

G cluster_0 Extracellular Space cluster_1 Glial Cell cluster_2 Dopaminergic Neuron MPTP MPTP MAO_B MAO-B MPTP->MAO_B MPDP MPDP+ MPP MPP+ MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT MAO_B->MPDP Mitochondrion Mitochondrion DAT->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS ROS Production Complex_I->ROS Apoptosis Apoptosis ATP_depletion->Apoptosis ROS->Apoptosis

References

Comparative Analysis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone Against Known mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This guide provides a comparative benchmark of the novel compound 1-(4-(Aminomethyl)piperidin-1-yl)ethanone against established inhibitors of the mammalian target of rapamycin (mTOR). Due to the absence of published data on the biological activity of this compound, this document outlines a hypothetical benchmarking study. We propose mTOR as a plausible target based on the prevalence of the piperidine scaffold in known kinase inhibitors.[1][2][3][4][5][6][7][8][9][10][11] This guide details the requisite experimental protocols, data presentation formats, and pathway visualizations necessary to evaluate its potential as an mTOR inhibitor, comparing it with the well-characterized inhibitors Rapamycin and Torin1.

Introduction to mTOR and its Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[12][13][14][15] It integrates signals from growth factors, nutrients, and cellular energy status.[12][13][16] mTOR forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different sensitivities to inhibitors and regulate distinct downstream pathways.[14][15] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a critical target for drug development.[12][13][14]

Known mTOR inhibitors can be broadly categorized as:

  • Allosteric Inhibitors (e.g., Rapamycin): These compounds bind to FKBP12, and the resulting complex inhibits mTORC1 activity.[15] However, they are generally poor inhibitors of mTORC2.

  • ATP-Competitive Inhibitors (e.g., Torin1): These small molecules target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2.[17]

This guide proposes to evaluate where this compound (referred to as Compound X) fits within this landscape.

Hypothetical Performance Data

The following tables are structured to present the hypothetical data that would be generated from the experimental protocols detailed in Section 3.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTargetAssay TypeIC₅₀ (nM)Mechanism of Action
Compound X mTORTR-FRET Kinase AssayData to be determinedData to be determined
Rapamycin mTORC1TR-FRET Kinase Assay~1Allosteric
Torin1 mTORTR-FRET Kinase Assay~3ATP-Competitive

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity Profile in A549 Lung Carcinoma Cells

CompoundAssayEndpointEC₅₀ (nM)
Compound X Cell Viability (MTT Assay)Inhibition of Cell GrowthData to be determined
Rapamycin Cell Viability (MTT Assay)Inhibition of Cell Growth~20
Torin1 Cell Viability (MTT Assay)Inhibition of Cell Growth~5
Compound X Western BlotInhibition of p-S6KData to be determined
Rapamycin Western BlotInhibition of p-S6K~10
Torin1 Western BlotInhibition of p-S6K~2.5
Compound X Western BlotInhibition of p-Akt (Ser473)Data to be determined
Rapamycin Western BlotInhibition of p-Akt (Ser473)> 1000 (Ineffective)
Torin1 Western BlotInhibition of p-Akt (Ser473)~50

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit mTOR kinase activity.

Protocol:

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used.[18][19] The assay measures the phosphorylation of a ULight™-labeled substrate by the mTOR kinase.

  • Reagents: Recombinant mTOR kinase, ULight™-p70S6K peptide substrate, Europium-anti-phospho-p70S6K antibody, ATP.

  • Procedure:

    • Add mTOR kinase to the wells of a 384-well plate.

    • Add serial dilutions of Compound X, Rapamycin, and Torin1.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the Europium-labeled antibody.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay

This assay assesses the effect of the inhibitors on the proliferation of cancer cells.

Protocol:

  • Cell Line: A549 human lung carcinoma cells.

  • Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed A549 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Compound X, Rapamycin, and Torin1 for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Absorbance values are normalized to untreated controls. EC₅₀ values are determined from the resulting dose-response curves.

Western Blotting for Downstream mTOR Signaling

This technique is used to detect the phosphorylation status of key downstream targets of mTORC1 (S6 Kinase) and mTORC2 (Akt).[21]

Protocol:

  • Sample Preparation:

    • Culture A549 cells and treat with various concentrations of the test compounds for 2 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.[21]

  • Gel Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[22][23]

    • Transfer the separated proteins to a PVDF membrane.[21]

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[23]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[21]

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

mTOR_Signaling_Pathway cluster_inputs Upstream Signals cluster_mTORC mTOR Complexes cluster_outputs Downstream Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth mTORC2->Cell Growth Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton CompoundX Compound X CompoundX->mTORC1 Hypothesized Target CompoundX->mTORC2 Hypothesized Target Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition Torin1 Torin1 Torin1->mTORC1 ATP-Competitive Torin1->mTORC2 ATP-Competitive

Figure 1: Simplified mTOR signaling pathway showing upstream inputs, the two mTOR complexes, and key downstream cellular processes. The points of intervention for Rapamycin, Torin1, and the hypothesized target of Compound X are indicated.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-pS6K) D->E F 6. Secondary Antibody Incubation E->F G 7. ECL Detection & Imaging F->G

Figure 2: Standard experimental workflow for Western blotting, from sample preparation to final detection.[21][22][23][24][25]

Conclusion

While the inhibitory potential of this compound is currently unknown, its structural similarity to known kinase inhibitors suggests that the mTOR pathway is a plausible area of investigation. This guide provides a comprehensive framework for its evaluation. By employing the detailed biochemical and cell-based assays, researchers can determine its potency, selectivity, and mechanism of action relative to established mTOR inhibitors like Rapamycin and Torin1. The resulting data will be crucial in defining the therapeutic potential of this novel compound.

References

Safety Operating Guide

Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – To ensure the safety of laboratory personnel and the protection of the environment, it is critical for researchers, scientists, and drug development professionals to adhere to strict protocols for the disposal of chemical compounds such as 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. This guide provides essential, step-by-step procedures for the proper disposal of this piperidine derivative, aligning with general safety and environmental regulations.

This compound and similar piperidine derivatives may present several hazards; they can be flammable, harmful if swallowed, and toxic upon skin contact or inhalation.[1] Additionally, they can cause severe skin and eye damage and may be harmful to aquatic life.[1] Therefore, meticulous handling and disposal are paramount.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Protective gloves: Chemical-resistant gloves are essential.

  • Protective clothing: A lab coat or chemical-resistant apron should be worn.

  • Eye and face protection: Safety glasses with side shields or a face shield are mandatory.[2][3][4]

Work should always be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[2][4][5] Avoid generating dust or aerosols.[2][3] Do not eat, drink, or smoke in the work area.[1][4][6]

Step-by-Step Disposal Procedure

The following steps outline the proper disposal of this compound and its containers:

  • Waste Collection:

    • Collect all waste, including unused product and any contaminated materials (e.g., pipette tips, absorbent paper), in a designated and properly labeled hazardous waste container.

    • The container must be compatible with the chemical and tightly sealed to prevent leaks or spills.[1][4][5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any relevant hazard symbols (e.g., flammable, corrosive, toxic).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from heat, sparks, open flames, and other ignition sources.[1]

    • Store in a locked-up area accessible only to authorized personnel.[1][4]

  • Disposal:

    • Dispose of the hazardous waste through an approved and licensed waste disposal contractor.[1]

    • Crucially, do not discharge the chemical into drains or the environment. [2][3][7]

    • All disposal activities must comply with federal, state, and local environmental regulations.[2]

  • Contaminated Clothing and PPE:

    • Take off any contaminated clothing immediately and wash it before reuse.[1][4][7]

    • Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[3]

Spill Management

In the event of a spill:

  • Small Spills: Carefully sweep up or absorb the material with an inert substance and place it into a suitable, closed container for disposal.[2][3][5]

  • Large Spills: Evacuate the area. Use non-sparking tools and explosion-proof equipment if the substance is flammable.[1][7] Prevent the spill from entering drains.[2][3][7] Collect the material for disposal in labeled containers.

Quantitative Data Summary

Hazard ClassificationCategory
Flammable liquidsCategory 2
Acute toxicity (Oral)Category 4
Acute toxicity (Dermal)Category 3
Acute toxicity (Inhalation)Category 3
Skin corrosionSub-category 1B
Serious eye damageCategory 1
Short-term (acute) aquatic hazardCategory 3

Table 1: General GHS Hazard Classifications for Piperidine Derivatives.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Waste in Designated Container A->B C Securely Seal and Label Container B->C D Store in Secure Hazardous Waste Area C->D E Transfer to Approved Waste Disposal Contractor D->E F Regulatory Compliance (Federal, State, Local) E->F

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentStandard
Eye/Face Tightly fitting safety goggles with side-shields or a face shield.[2][4][5]NIOSH (US) or EN 166 (EU) approved.[1][5]
Hand Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[1][6]Compliant with EU Directive 89/686/EEC and the standard EN 374.[1]
Skin/Body Laboratory coat, disposable gown, or fire/flame-resistant and impervious clothing.[2][6]Standard laboratory practice.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2][7] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[6]NIOSH (US) or CEN (EU) approved.[1]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated emergency eye wash station and safety shower are readily accessible.

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][7]

  • Remove all sources of ignition, as related compounds can be flammable.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, put on all required PPE as specified in the table above.

  • Inspect gloves for any signs of degradation or perforation before use.[4]

3. Handling the Compound:

  • Avoid direct contact with skin and eyes.[8][9]

  • Do not breathe dust, vapor, or mist.[1][9]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Use spark-proof tools if the compound is determined to be flammable.[4]

4. In Case of Exposure or Spill:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[10]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical help.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] If not breathing, provide artificial respiration. Seek medical attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[10] Seek immediate medical attention.[1][3]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[7] For large spills, follow emergency procedures and use personal protective equipment.[8] Prevent the spill from entering drains.[1][4]

Disposal Plan
  • Dispose of waste in accordance with federal, state, and local environmental control regulations.[8]

  • Contaminated materials and the compound itself should be placed in a suitable, closed container labeled for chemical waste.[4][5]

  • Do not allow the product to enter drains or the environment.[1][4]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G prep Preparation - Verify fume hood function - Locate safety shower/eyewash - Remove ignition sources ppe Don PPE - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Gown prep->ppe Proceed if safe handle Chemical Handling - Work in fume hood - Avoid contact and inhalation - No eating, drinking, or smoking ppe->handle Ready to handle spill Spill or Exposure Event handle->spill decontaminate Decontamination - Clean work surfaces - Remove PPE correctly handle->decontaminate Task complete first_aid First Aid Procedures - Eyes: Rinse 15 min - Skin: Wash with soap/water - Inhalation: Move to fresh air - Ingestion: Rinse mouth spill->first_aid If exposure cleanup Spill Cleanup - Evacuate area - Absorb with inert material - Use appropriate PPE spill->cleanup If spill seek_medical Seek Medical Attention first_aid->seek_medical disposal Waste Disposal - Collect in labeled, sealed container - Follow institutional protocols cleanup->disposal decontaminate->disposal Dispose of contaminated items end_process End of Process disposal->end_process

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.